molecular formula C52H79N5O12 B8082571 42-(2-Tetrazolyl)rapamycin

42-(2-Tetrazolyl)rapamycin

货号: B8082571
分子量: 966.2 g/mol
InChI 键: IURNHYDSJVLLPN-XZLPDJTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

42-(2-Tetrazolyl)rapamycin is a useful research compound. Its molecular formula is C52H79N5O12 and its molecular weight is 966.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25-/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURNHYDSJVLLPN-XZLPDJTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (sirolimus) engineered for enhanced therapeutic properties, particularly in the context of drug-eluting stents for the prevention of coronary artery restenosis.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of Zotarolimus, detailing its interaction with the immunophilin FKBP12 and the subsequent inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key molecular events and experimental workflows.

Introduction

Zotarolimus is a potent immunosuppressive and anti-proliferative agent.[1] Its structural modification, the substitution of a tetrazole ring at the 42-hydroxyl group of the rapamycin macrocycle, results in increased lipophilicity compared to its parent compound.[1] This enhanced lipophilicity facilitates its passive diffusion across cell membranes, contributing to its efficacy in localized drug delivery systems. The fundamental mechanism of action of Zotarolimus is analogous to that of rapamycin, involving the formation of a critical intracellular complex to allosterically inhibit a key cellular signaling hub.

The Core Mechanism: A Tripartite Interaction

The biological activity of Zotarolimus is not intrinsic but is initiated by its high-affinity binding to an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1] This protein is a ubiquitously expressed peptidyl-prolyl cis-trans isomerase, although its enzymatic activity is not directly related to the immunosuppressive effects of Zotarolimus.

The formation of the Zotarolimus-FKBP12 complex creates a novel molecular surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[2] This leads to the formation of a stable ternary complex: Zotarolimus-FKBP12-mTOR .[3] It is this ternary complex formation that is the cornerstone of Zotarolimus's mechanism of action, leading to the inhibition of mTOR's kinase activity.[4]

dot

mTORC1_Signaling_Pathway Zotarolimus_FKBP12 Zotarolimus-FKBP12 Complex mTORC1 mTORC1 Zotarolimus_FKBP12->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth FKBP12_Binding_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FKBP12 - Labeled Ligand - Zotarolimus dilutions start->reagents incubation Incubate FKBP12, Labeled Ligand, and Zotarolimus in microplate reagents->incubation measurement Measure Bound Labeled Ligand incubation->measurement analysis Data Analysis: Plot % Inhibition vs. [Zotarolimus] Calculate IC50 measurement->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis and Characterization of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 42-(2-Tetrazolyl)rapamycin, a potent mTOR inhibitor. This document details the chemical synthesis from rapamycin, methods for its characterization, and its mechanism of action, including relevant signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are provided.

Introduction

This compound, also known as zotarolimus (when the tetrazole is at the N-1 position), is a semi-synthetic derivative of rapamycin (sirolimus).[1][2] Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus and is a well-established inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[3] Modifications at the 42-hydroxyl group of rapamycin have led to the development of analogs with altered pharmacokinetic and pharmacodynamic properties. This compound was specifically designed for use in drug-eluting stents to prevent restenosis (the re-narrowing of arteries) following angioplasty, due to its potent anti-proliferative effects on vascular smooth muscle cells.[2][3]

Synthesis

The synthesis of this compound is achieved through the chemical modification of rapamycin. A common and efficient method is a one-pot synthesis, which avoids the isolation of unstable intermediates.[1][4] The general strategy involves the activation of the C-42 hydroxyl group of rapamycin, followed by nucleophilic substitution with tetrazole.

Synthetic Scheme

The reaction proceeds in two main steps within a single pot:

  • Activation of the 42-Hydroxyl Group: The hydroxyl group at the C-42 position of rapamycin is selectively activated using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as 2,6-Lutidine. This forms a highly reactive triflate intermediate.

  • Nucleophilic Substitution: The triflate intermediate is then reacted with tetrazole in the presence of a tertiary amine base like diisopropylethylamine (DIEA). The tetrazole anion displaces the triflate group to yield the desired 42-(Tetrazolyl)rapamycin. It is important to note that this reaction can produce both N-1 and N-2 isomers of the tetrazolyl group attached to the rapamycin backbone.[5]

G

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from methodologies described in the patent literature.[1][4]

  • Preparation: Dry rapamycin under vacuum. In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried rapamycin in anhydrous isopropyl acetate (IPAc).

  • Cooling: Cool the solution to approximately -30°C.

  • Activation: Add 2,6-Lutidine to the cooled solution. Slowly add triflic anhydride to the reaction mixture while maintaining the temperature at -30°C.

  • Filtration: After the addition is complete, remove the resulting salts by filtration under an inert atmosphere.

  • Substitution: To the filtrate containing the rapamycin triflate intermediate, add 1H-tetrazole, followed by the addition of a tertiary base such as diisopropylethylamine (DIEA).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.[5]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography. A typical elution system is a gradient of tetrahydrofuran (THF) in heptane.[1] A second purification step using an acetone/heptane gradient may be necessary to achieve high purity.

  • Precipitation and Drying: The fractions containing the pure product are pooled and concentrated. The resulting oil is dissolved in tert-butyl methyl ether (t-BME) and precipitated with heptane. The solid product is then dissolved in acetone, and an antioxidant such as butylated hydroxytoluene (BHT) may be added as a stabilizer before the final concentration and drying under vacuum.[1]

Characterization

The structural confirmation and purity assessment of this compound are crucial. A combination of chromatographic and spectroscopic techniques is employed for its complete characterization.[6]

Characterization Workflow

G

Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection (e.g., at 278 nm). A C8 or C18 column with a gradient elution of acetonitrile and water is commonly used.[6]

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are used to confirm the molecular weight and to study fragmentation patterns for structural confirmation. The sodium adduct [M+Na]+ is often the major ion observed in the positive ionization mode.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the molecule, confirming the attachment of the tetrazole ring at the C-42 position and verifying the overall structure of the rapamycin macrocycle.[6]

Spectroscopic and Physical Data
ParameterDescription
Molecular Formula C₅₂H₇₉N₅O₁₂
Molar Mass 966.23 g/mol [2]
Appearance White to off-white solid
Solubility Limited water solubility; soluble in organic solvents like DMSO, acetone, and THF.[2]
Mass Spectrometry Expected [M+Na]+ at m/z 988.56.[7]
¹H and ¹³C NMR Spectra would be complex due to the large number of protons and carbons. Key signals would include those from the tetrazole ring and shifts in the signals around the C-42 position compared to rapamycin.

Biological Activity and Mechanism of Action

mTOR Signaling Pathway

This compound exerts its biological effects by inhibiting the mTOR signaling pathway, which is a central regulator of cellular processes.[3][9] The mechanism is analogous to that of rapamycin.[10] The drug first forms a high-affinity complex with the intracellular protein FK-binding protein 12 (FKBP12).[3][11] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[3][12]

Inhibition of mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This disruption leads to the inhibition of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing cell proliferation.[2][3]

G

Quantitative Biological Data

This compound has been evaluated in various in vitro and in vivo models to quantify its biological activity.

AssaySpecies/Cell LineResultReference
FKBP12 Binding Affinity (IC₅₀) -2.8 ± 0.16 nM[13]
Inhibition of Cell Proliferation (IC₅₀) Human Coronary Artery Smooth Muscle Cells2.9 ± 0.7 nM[13]
Inhibition of Cell Proliferation (IC₅₀) Human Coronary Artery Endothelial Cells2.6 ± 1.0 nM[13]
Terminal Elimination Half-Life Rat (Intravenous Dosing)9.4 hours[10][14]
Terminal Elimination Half-Life (Sirolimus) Rat (Intravenous Dosing)14.0 hours[10][14]
Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity can be determined by measuring the inhibition of ³H-thymidine incorporation into newly synthesized DNA.[13]

  • Cell Seeding: Seed human coronary artery smooth muscle cells (or other relevant cell lines) into 96-well plates at a desired density (e.g., 5,000 cells/well) in complete growth medium.

  • Cell Synchronization: After 48 hours, replace the complete medium with a serum-free or low-serum medium to synchronize the cells in the G0 phase of the cell cycle.

  • Treatment: After another 48 hours, replace the synchronization medium with complete medium containing various concentrations of this compound to induce cell cycle re-entry.

  • ³H-Thymidine Incorporation: After approximately 72 hours of drug treatment, add ³H-thymidine to each well and incubate overnight to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting and Measurement: Harvest the cells onto filter plates. After drying, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the drug's activity by the inhibition of ³H-thymidine incorporation relative to untreated control cells. Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Conclusion

This compound is a potent semi-synthetic analog of rapamycin with significant anti-proliferative properties. Its synthesis from rapamycin is well-established, and robust analytical methods are available for its characterization. The mechanism of action, through the specific inhibition of the mTORC1 signaling pathway, makes it a valuable molecule in both research and clinical applications, particularly in the prevention of coronary artery restenosis. This guide provides the foundational technical information required for professionals working on the development and study of this important compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, is a semi-synthetic macrolide and a potent inhibitor of the mammalian target of rapamycin (mTOR). Developed as an analog of rapamycin (sirolimus), it exhibits significant anti-proliferative and immunosuppressive properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action through the mTOR signaling pathway, detailed experimental protocols for property determination, and a summary of its synthesis. This document is intended to serve as a crucial resource for researchers and professionals involved in the development and study of mTOR inhibitors.

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This compound was designed to optimize the properties of its parent compound, rapamycin, particularly to enhance its therapeutic application in drug-eluting stents.[1]

Data Summary

The quantitative physicochemical data for this compound (Zotarolimus) are summarized in the table below.

PropertyValueSource
IUPAC Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentonePubChem CID: 9876378[2]
Synonyms Zotarolimus, ABT-578[3]
CAS Number 221877-54-9PubChem CID: 9876378
Molecular Formula C₅₂H₇₉N₅O₁₂[4][5]
Molecular Weight 966.2 g/mol [2][4][5]
Appearance White to off-white powder-
Melting Point Not available in public literature-
Aqueous Solubility Extremely low[4][5]
Solubility in Organic Solvents Freely soluble in DMSO, propylene glycol, acetone, toluene, acetonitrile, ethanol, and benzyl alcohol.[4][5]MedChemExpress
pKa No ionizable groups in the physiological pH range.[4][5]
LogP (Computed) 5.9 (XLogP3)PubChem CID: 9876378[2]
Stability Store at -20°C for long-term stability.MedChemExpress

Mechanism of Action: mTOR Signaling Pathway

This compound exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

Like its parent compound rapamycin, this compound first forms a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest in the G1 phase.[1]

mTOR_Signaling_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk binds pi3k PI3K rtk->pi3k activates akt Akt pi3k->akt activates mTORC2 mTORC2 pi3k->mTORC2 activates tsc TSC1/TSC2 Complex akt->tsc inhibits rheb Rheb tsc->rheb inhibits (GAP) mTORC1 mTORC1 rheb->mTORC1 activates s6k1 S6K1 mTORC1->s6k1 phosphorylates eif4ebp1 4E-BP1 mTORC1->eif4ebp1 phosphorylates autophagy Autophagy mTORC1->autophagy inhibits protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis promotes eif4ebp1->protein_synthesis inhibits rapamycin This compound + FKBP12 rapamycin->mTORC1 inhibits akt_s473 Akt (Ser473) Phosphorylation mTORC2->akt_s473 phosphorylates cell_survival Cell Survival & Proliferation akt_s473->cell_survival promotes

Figure 1: Simplified mTOR Signaling Pathway

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Standardized protocols are employed to ensure data accuracy and reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.

Methodology:

  • Add an excess amount of crystalline this compound to a vial containing a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Seal the vial and place it in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a standard calibration curve of the compound to accurately determine the concentration.

solubility_workflow start Start add_compound Add excess compound to aqueous buffer (pH 7.4) start->add_compound agitate Agitate at constant temp (24-48 hours) add_compound->agitate equilibrate Equilibrium Reached agitate->equilibrate filter Filter supernatant (0.22 µm filter) equilibrate->filter analyze Quantify concentration (HPLC-UV or LC-MS) filter->analyze end End analyze->end

Figure 2: Workflow for Aqueous Solubility Determination
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible liquids, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is measured.

Methodology:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • In a separatory funnel, add known volumes of n-octanol and water (pre-saturated with each other).

  • Add a small amount of the stock solution to the funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Let the funnel stand to allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Melting Point Determination (Capillary Method)

This method determines the temperature at which a solid compound transitions to a liquid.

Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Methodology:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powder into a capillary tube, typically to a height of 2-3 mm.

  • Place the capillary tube into a melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.

Synthesis Overview

This compound is a semi-synthetic derivative of rapamycin. The synthesis involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A common synthetic strategy is a one-pot process that improves upon previous multi-step methods.

The general approach involves:

  • Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of rapamycin is chemically activated to form a good leaving group. This is often achieved by reacting rapamycin with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base like 2,6-lutidine.

  • Nucleophilic Substitution: The activated intermediate is then reacted with tetrazole in the presence of a hindered base such as diisopropylethylamine (DIEA). The tetrazole acts as a nucleophile, displacing the leaving group at the C-42 position.

  • Purification: The resulting product is a mixture of isomers, which are then separated and purified using chromatographic techniques, such as silica gel column chromatography.

synthesis_workflow rapamycin Rapamycin activation Activation of C-42 OH (Triflic Anhydride, 2,6-Lutidine) rapamycin->activation intermediate Activated Rapamycin Intermediate activation->intermediate substitution Nucleophilic Substitution (Tetrazole, DIEA) intermediate->substitution crude_product Crude Product (Isomer Mixture) substitution->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Figure 3: Simplified Synthesis Workflow

Conclusion

This compound is a key rapamycin analog with distinct physicochemical properties that make it suitable for specific therapeutic applications, notably in drug-eluting stents. Its high lipophilicity and low aqueous solubility are defining features that influence its formulation and delivery. As a potent inhibitor of the mTORC1 signaling pathway, it continues to be a subject of significant interest in both clinical and research settings. This guide provides foundational technical information to support ongoing research and development efforts related to this important compound.

References

The Discovery and Development of Novel Rapamycin Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel rapamycin analogs, also known as "rapalogs." Rapamycin, a macrolide produced by the soil bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1][2] While rapamycin itself has seen clinical use, its poor solubility and pharmacokinetic profile have driven the development of analogs with improved therapeutic properties.[3][4] This guide details the synthesis, mechanism of action, and preclinical evaluation of these novel compounds, offering a valuable resource for researchers in the field.

Mechanism of Action: Targeting the mTOR Pathway

Rapamycin and its analogs exert their effects by forming a complex with the intracellular protein FKBP12.[5][6] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[7][8] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition leads to the downstream suppression of protein synthesis and other anabolic processes.[9][10][11]

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy levels.[9][12] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[9][13] While rapamycin and its analogs primarily inhibit mTORC1, chronic exposure can also affect mTORC2 in some cell types.[8][14] The differential effects on these two complexes are a key area of research in the development of new rapalogs with improved specificity and reduced side effects.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTOR mTOR Complexes cluster_inhibition Inhibition cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 activate Akt Akt PI3K->Akt activate Akt->mTORC1 activate mTORC2 mTORC2 Akt->mTORC2 activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promote Autophagy Autophagy mTORC1->Autophagy inhibit Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization regulate Rapamycin Rapamycin Rapamycin->mTORC1 inhibit FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibit

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Synthesis of Novel Rapamycin Analogs

The development of novel rapalogs has focused on modifying the rapamycin scaffold to improve its physicochemical properties, such as solubility and stability, as well as to modulate its biological activity.[15] Key modifications have been made at the C40 hydroxyl group, leading to the development of clinically approved drugs like everolimus and temsirolimus.[16]

Everolimus (RAD001): Everolimus is synthesized from rapamycin through a condensation reaction with a protected 2-hydroxyethyl trifluoromethanesulfonate, followed by deprotection.[17] This modification enhances the compound's pharmacokinetic profile.[4]

Temsirolimus (CCI-779): The synthesis of temsirolimus involves the esterification of rapamycin with a protected 2,2-bis(hydroxymethyl)propionic acid, followed by deprotection.[2][10][14][18] Temsirolimus is often administered intravenously.[9]

Quantitative Analysis of Rapamycin Analogs

The efficacy of novel rapamycin analogs is evaluated through a series of in vitro and in vivo assays. Quantitative data from these studies are crucial for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Activity of Rapamycin and Analogs

CompoundTarget/AssayIC50 (nM)Reference(s)
RapamycinmTOR (in HEK293 cells)~0.1[19]
RapamycinS6K activation (in T cells)0.05[20]
EverolimusBreast cancer cell lines0.7 - >200[21]
TemsirolimusmTORC122[5]
TemsirolimusmTORC265[5]
RidaforolimusmTORC1-[22]
WYE-354mTOR5-9[5]

Table 2: FKBP12 Binding Affinity of Rapamycin and Analogs

LigandKd (nM)MethodReference(s)
Rapamycin0.24ITC[23]
FK5060.4Binding Assay[6]
WDB002~4-[6]
Rapamycin-FKBP12 complex12Fluorescence Polarization[8]

Table 3: Pharmacokinetic Properties of Rapamycin Analogs

CompoundAdministrationHalf-life (t1/2)BioavailabilityReference(s)
EverolimusOral~30 h-[6]
TemsirolimusIV~20 h100%[1][9]
RidaforolimusOral~30-60 h-[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel rapamycin analogs. Below are methodologies for key assays.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1.

  • Immunoprecipitation of mTORC1:

    • Lyse cells (e.g., HEK293T) in a CHAPS-containing buffer to preserve the mTORC1 complex.[24]

    • Incubate cell lysates with anti-mTOR or anti-Raptor antibodies.[25][26]

    • Capture the immunocomplexes with protein A/G-agarose beads.

    • Wash the beads extensively to remove non-specific binding.[24]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1), ATP, and MgCl2 or MnCl2.[27][28]

    • Incubate the reaction at 30°C for 30-60 minutes.[1]

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for phosphorylated 4E-BP1.

Western Blotting for Downstream mTORC1 Effectors

This method assesses the in-cell activity of mTORC1 by measuring the phosphorylation status of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1.

  • Sample Preparation:

    • Treat cells with the rapamycin analog at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[30]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.[32]

    • Incubate the membrane with primary antibodies specific for phosphorylated and total S6K and 4E-BP1.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of rapamycin analogs on cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the rapamycin analog for 24-72 hours.[10]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Drug Discovery and Development Workflow

The discovery and development of novel rapamycin analogs follow a structured workflow, from initial target identification to clinical trials and market approval.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory & Market Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development IND Submission IND Submission Phase I Phase I IND Submission->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA Submission NDA Submission Phase III->NDA Submission FDA Review FDA Review NDA Submission->FDA Review Market Launch Market Launch FDA Review->Market Launch Phase IV (Post-Marketing) Phase IV (Post-Marketing) Market Launch->Phase IV (Post-Marketing)

References

42-(2-Tetrazolyl)rapamycin (Torkinib): A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Unlike the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs), which primarily target mTOR Complex 1 (mTORC1), Torkinib effectively inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibitory activity allows for a more complete blockade of the mTOR signaling pathway, overcoming some of the resistance mechanisms associated with rapalogs. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[4][5]

  • mTORC1 is composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR. It is sensitive to rapamycin and primarily regulates protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][5]

  • mTORC2 consists of mTOR, Rictor, mLST8, mSin1, Protor, and DEPTOR. It is largely insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473, Protein Kinase C α (PKCα), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][5][6]

Dysregulation of the mTOR pathway is a frequent event in various human cancers, making it an attractive target for therapeutic intervention.[4] While rapalogs have shown clinical utility, their efficacy can be limited by a feedback activation of Akt signaling mediated by the S6K1-PI3K-IRS-1 feedback loop, which is a consequence of incomplete mTORC1 inhibition and lack of mTORC2 inhibition.[7] Second-generation mTOR inhibitors, such as this compound, were developed to address these limitations by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[6][8]

Mechanism of Action

This compound is an ATP-competitive inhibitor of mTOR kinase.[1][3] By binding to the ATP pocket of the mTOR catalytic domain, it prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This leads to a more comprehensive inhibition of mTOR signaling compared to rapamycin.[9][10]

The key mechanistic distinctions of this compound include:

  • Inhibition of mTORC1: It potently inhibits the phosphorylation of S6K and 4E-BP1, leading to a significant reduction in protein synthesis.[9]

  • Inhibition of mTORC2: It blocks the phosphorylation of Akt at Serine 473, a critical step for its full activation, thereby attenuating pro-survival signaling.[9][11]

  • Overcoming Rapamycin Resistance: By inhibiting both mTOR complexes, it can be effective in cancer models that are resistant to rapamycin.[10]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Torkinib, PP242)

TargetIC50 (nM)Assay ConditionsReference
mTOR8Cell-free kinase assay[1][3][11]
mTORC130Cell-based assay[1][3]
mTORC258Cell-based assay[1][3]
PI3Kα1960Cell-free kinase assay[11]
PI3Kβ2200Cell-free kinase assay[11]
PI3Kγ1270Cell-free kinase assay[11]
PI3Kδ102Cell-free kinase assay[11]
DNA-PK408Cell-free kinase assay[11]
PKCα49Cell-free kinase assay[11]

Table 2: Anti-proliferative Activity (GI50) of this compound (Torkinib, PP242) in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
p190-transformed murine BMLeukemia12[11]
SUP-B15Leukemia90[11]
K562Leukemia85[11]
SKOV3Ovarian Cancer490[11]
PC3Prostate Cancer190[11]
786-ORenal Cancer2130[11]
U87Glioblastoma1570[11]
AGSGastric Cancer200-500[8]
MKN45Gastric Cancer200-500[8]

Experimental Protocols

In Vitro mTOR Kinase Assay[11]

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant mTOR.

  • Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20, 10 µM ATP (spiked with 2.5 µCi of γ-³²P-ATP), and 3 µg/mL Bovine Serum Albumin (BSA).

  • Enzyme and Substrate: Add recombinant mTOR enzyme to the reaction mixture. Use rat recombinant PHAS-1/4E-BP1 (2 mg/mL) as the substrate.

  • Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto a nitrocellulose membrane.

  • Washing: Wash the membrane extensively with 1 M NaCl containing 1% phosphoric acid (6 washes for 5-10 minutes each) to remove unincorporated γ-³²P-ATP.

  • Detection: Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).

Western Blot Analysis[3][4]

This protocol outlines the procedure for analyzing the phosphorylation status of key mTOR pathway proteins in cells treated with this compound.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Cell Viability Assay (MTS/MTT)[9][12]

This protocol details a method to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For MTS assay: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours.

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the mTOR signaling pathway and the points of inhibition by this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream_mTORC1 Downstream Effects of mTORC1 cluster_downstream_mTORC2 Downstream Effects of mTORC2 Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 (mTOR, Rictor, mLST8) Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 (mTOR, Raptor, mLST8) Nutrients->mTORC1 Energy Status Energy Status Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Cell Survival Cell Survival Akt_pS473->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Torkinib 42-(2-Tetrazolyl) rapamycin Torkinib->mTORC1 inhibits Torkinib->mTORC2 inhibits

Caption: Overview of the mTOR signaling pathway and inhibition by Torkinib.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay IC50 Determination IC50 Determination Kinase_Assay->IC50 Determination Cell_Culture Cancer Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTS/MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis Treatment->Western_Blot GI50 Determination GI50 Determination Cell_Viability->GI50 Determination Protein Phosphorylation Status Protein Phosphorylation Status Western_Blot->Protein Phosphorylation Status Animal_Model Xenograft Mouse Model Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Growth Tumor Growth Measurement Drug_Administration->Tumor_Growth IHC Immunohistochemistry Drug_Administration->IHC Efficacy Assessment Efficacy Assessment Tumor_Growth->Efficacy Assessment Target Modulation in Tumors Target Modulation in Tumors IHC->Target Modulation in Tumors

Caption: General experimental workflow for characterizing Torkinib.

Synthesis

The synthesis of this compound involves the modification of the rapamycin backbone. A general approach described in patents for tetrazole-containing rapamycin analogs involves a two-step process.[12] First, the hydroxyl group at the C-42 position of rapamycin is converted into a good leaving group, such as a trifluoromethanesulfonate.[12] Subsequently, this leaving group is displaced by tetrazole in the presence of a non-nucleophilic base, such as diisopropylethylamine, to yield the final product.[12] The synthesis of related compounds like zotarolimus (40-epi-(1-tetrazolyl)-rapamycin) can be achieved through a one-pot process.[13]

Conclusion

This compound (Torkinib) is a valuable tool for both basic research and clinical investigation. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete shutdown of the mTOR signaling pathway compared to first-generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound. Further research into the clinical applications of this compound and other dual mTORC1/mTORC2 inhibitors holds promise for the treatment of various cancers and other diseases characterized by aberrant mTOR signaling.

References

In-Depth Structural Analysis of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide produced by the bacterium Streptomyces hygroscopicus. Like its parent compound, this compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Modification at the C-42 position of the rapamycin core is a common strategy to improve the pharmacokinetic properties of the drug, such as its solubility and metabolic stability. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, physicochemical properties, and its interaction with the mTOR signaling pathway.

Physicochemical and Structural Data

The structural modifications of this compound influence its physical and chemical properties. A summary of its key identifiers and properties is provided in the table below.

PropertyValueReference
Chemical Formula C₅₂H₈₁N₅O₁₂N/A
Molecular Weight 968.2 g/mol N/A
CAS Number 221877-56-1[2]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (≥ 130 mg/mL)[2]
Mass Spectrometry MS (ESI) m/e 966 (M)⁻ (for 42-Epi-(tetrazolyl)-rapamycin)[2]

Synthesis and Characterization

The synthesis of this compound involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A general synthetic approach is outlined in U.S. Patent 6,015,815A, which describes the preparation of "42-Epi-(tetrazolyl)-rapamycin".[2] The stereochemistry at the C-42 position can be influenced by the reaction conditions and the reagents used.

Experimental Protocol: Synthesis of 42-Epi-(tetrazolyl)-rapamycin

Step 1: Formation of the Triflate Intermediate

  • Dissolve rapamycin (1 equivalent) in dichloromethane at -78°C under a nitrogen atmosphere.

  • Add 2,6-lutidine (4.3 equivalents) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (2 equivalents) to the reaction mixture.

  • Stir the reaction mixture for 15 minutes at -78°C.

  • Warm the reaction to room temperature and elute through a pad of silica gel with diethyl ether.

  • Collect and concentrate the fractions containing the triflate intermediate.

Step 2: Displacement with Tetrazole

  • Dissolve the triflate intermediate from Step 1 in isopropyl acetate.

  • Add diisopropylethylamine (excess) and 1H-tetrazole (excess) to the solution.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Partition the mixture between water and diethyl ether.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the epimers.

Structural Confirmation: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of rapamycin derivatives are complex due to the large number of signals. The assignment of these signals is typically achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The chemical shifts of the protons and carbons in the vicinity of the C-42 position are particularly diagnostic for confirming the substitution with the tetrazole ring.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. The patent for 42-Epi-(tetrazolyl)-rapamycin reports a molecular ion peak at m/e 966 (M)⁻ in the negative ion mode, which is consistent with the expected molecular weight.[2] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, providing further structural information.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like rapamycin, exerts its biological effects by inhibiting the mTOR signaling pathway. This inhibition is mediated through the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This complex allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1).

mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cellular processes. It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP promotes GDP binding Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Rapamycin_FKBP12 This compound - FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and its inhibition by the this compound-FKBP12 complex.

Experimental Protocol: mTOR Inhibition Assay (Western Blot)

The inhibitory activity of this compound on mTORC1 can be assessed by measuring the phosphorylation status of its downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), using Western blotting.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with an active PI3K/Akt/mTOR pathway) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of S6K1 (e.g., phospho-p70 S6 Kinase (Thr389)) and 4E-BP1 (e.g., phospho-4E-BP1 (Thr37/46)), as well as antibodies for the total proteins as loading controls.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of mTORC1 inhibition.

Logical Workflow for Structural Elucidation and Activity Assessment

The process of characterizing a novel rapamycin analog like this compound follows a logical workflow from synthesis to biological evaluation.

Workflow Start Start: Rapamycin Synthesis Chemical Synthesis (Modification at C-42) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Confirmation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Structural_Confirmation->MS Xray X-ray Crystallography (if crystals obtained) Structural_Confirmation->Xray Biological_Evaluation Biological Evaluation Structural_Confirmation->Biological_Evaluation mTOR_Inhibition_Assay mTOR Inhibition Assay (e.g., Western Blot) Biological_Evaluation->mTOR_Inhibition_Assay Cell_Proliferation_Assay Cell Proliferation Assay Biological_Evaluation->Cell_Proliferation_Assay End End: Characterized Analog Biological_Evaluation->End

Caption: A logical workflow for the synthesis, structural elucidation, and biological activity assessment of this compound.

Conclusion

This compound is a significant derivative of rapamycin with potential applications in various therapeutic areas due to its potent mTOR inhibitory activity. Its structural analysis relies on a combination of advanced synthetic and spectroscopic techniques. The detailed understanding of its structure and mechanism of action is crucial for its further development as a therapeutic agent. This guide provides a foundational overview for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its complete spectroscopic profile and to explore its full therapeutic potential.

References

In Vitro Activity of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin, a macrolide compound with potent immunosuppressive and antiproliferative properties. The substitution of a tetrazole ring at the C-42 hydroxyl group of rapamycin enhances its lipophilicity, influencing its pharmacokinetic and pharmacodynamic profile.[1][2] Like its parent compound, zotarolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound involves its high-affinity binding to the intracellular protein FK-binding protein 12 (FKBP12).[4][5] The resulting Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.[1][3] This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] The dephosphorylation of these substrates ultimately leads to a halt in protein synthesis and arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1][3]

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified through various assays, measuring its binding affinity to FKBP12 and its antiproliferative effects on different cell types.

Parameter Assay Type Value Cell Line/System Reference
FKBP12 Binding Competitive Binding AssayIC₅₀: 2.8 nM[4][6]
T-Cell Proliferation Concanavalin A-inducedIC₅₀: 7.0 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[4]
Concanavalin A-inducedIC₅₀: 1337 nMRat Splenocytes[4]
Mixed Lymphocyte Reaction (MLR)IC₅₀: 1.2 nMHuman Lymphocytes[4]
Mixed Lymphocyte Reaction (MLR)IC₅₀: 1465 nMRat Lymphocytes[4]
Smooth Muscle Cell Proliferation Growth Factor-inducedIC₅₀: 0.8 nMHuman Coronary Artery Smooth Muscle Cells[4]
IC₅₀: 2.9 nMHuman Coronary Artery Smooth Muscle Cells[4][7]
Endothelial Cell Proliferation IC₅₀: 2.6 nMHuman Coronary Artery Endothelial Cells[4][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of this compound. Below are representative protocols for key experiments.

FKBP12 Binding Assay

This assay quantifies the affinity of this compound for its direct intracellular target, FKBP12. A competitive binding format is typically employed.

Principle: The assay measures the ability of unlabeled this compound to compete with a labeled ligand (e.g., [³H]-FK506) for binding to recombinant human FKBP12.

Materials:

  • Recombinant human FKBP12

  • [³H]-FK506 (or other suitable labeled ligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, combine recombinant FKBP12, [³H]-FK506 at a fixed concentration, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Separate the bound from the unbound labeled ligand using a method such as filtration through a glass fiber filter plate.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of labeled ligand binding at each concentration of this compound and determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the antiproliferative activity of this compound by quantifying DNA synthesis in cultured cells.

Principle: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected by a specific antibody.[8][9]

Materials:

  • Human Coronary Artery Smooth Muscle Cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[9]

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[8]

  • Add BrdU labeling solution to the wells and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.[9]

  • Remove the medium and fix the cells.

  • Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[9]

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the enzyme substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of mTORC1 Signaling

This technique is used to assess the effect of this compound on the phosphorylation state of key proteins in the mTORC1 signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of target proteins like p70S6K and 4E-BP1.[10]

Materials:

  • Cell line of interest (e.g., T24, UMUC3 urothelial carcinoma cells)[11]

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells and treat with various concentrations of this compound for a defined time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_input Drug Action cluster_downstream Downstream Effects Zotarolimus This compound (Zotarolimus) Zot_FKBP12 Zotarolimus-FKBP12 Complex Zotarolimus->Zot_FKBP12 FKBP12 FKBP12 FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibition p_p70S6K p-p70S6K mTORC1->p_p70S6K Phosphorylation p_EBP1 p-4E-BP1 mTORC1->p_EBP1 Phosphorylation p70S6K p70S6K Protein_Synthesis Protein Synthesis p_p70S6K->Protein_Synthesis EBP1 4E-BP1 p_EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression

Caption: Mechanism of action of this compound (Zotarolimus).

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Zotarolimus Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-p70S6K) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of mTORC1 signaling.

References

understanding the role of the tetrazolyl group in rapamycin analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tetrazolyl group in the design and function of rapamycin analogs, with a particular focus on zotarolimus. We will delve into the synthesis, mechanism of action, and pharmacological properties of these modified immunosuppressants, providing a comprehensive resource for researchers in the field.

Introduction: The Rationale for Rapamycin Analogs

Rapamycin (also known as sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that govern growth, proliferation, and survival.[1][2] Its immunosuppressive and anti-proliferative properties have made it a cornerstone in transplantation medicine and oncology.[1] However, the clinical utility of rapamycin is not without its challenges, including poor aqueous solubility and a long half-life, which can contribute to adverse effects.[3][4] This has spurred the development of rapamycin analogs, or "rapalogs," with improved pharmacokinetic and pharmacodynamic profiles.[2][3] One such key modification has been the introduction of a tetrazolyl group, most notably at the C-40 position of the rapamycin macrocycle.[3]

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[5][6] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it an attractive modification for drug design.[6][7] In the context of rapamycin analogs, the tetrazolyl group has been instrumental in creating compounds with distinct pharmacological properties.[3]

Zotarolimus: A Case Study of a Tetrazolyl-Containing Rapamycin Analog

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of rapamycin that incorporates a tetrazolyl group at the C-40 position.[3] This modification was specifically designed to enhance the lipophilicity of the molecule, leading to more rapid uptake into target tissues.[3] Zotarolimus has been extensively developed for use in drug-eluting stents to prevent restenosis following coronary angioplasty.[4]

Mechanism of Action

Like rapamycin, zotarolimus exerts its biological effects by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][8] This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[2][9][10] The inhibition of mTORC1 disrupts downstream signaling pathways, ultimately leading to a cell cycle arrest in the G1 phase and the suppression of cell proliferation.[2]

mTOR_Signaling_Pathway cluster_legend Legend GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation fourEBP1->Translation Rapamycin_FKBP12 Zotarolimus-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

Diagram 1: Simplified mTORC1 Signaling Pathway and Inhibition by Zotarolimus-FKBP12.

Quantitative Comparison: Zotarolimus vs. Rapamycin

The introduction of the tetrazolyl group in zotarolimus results in distinct pharmacological properties compared to its parent compound, rapamycin. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Biological Activity

CompoundFKBP12 Binding (IC50)Smooth Muscle Cell Proliferation (IC50)Endothelial Cell Proliferation (IC50)
Zotarolimus 2.8 nM2.9 nM2.6 nM
Rapamycin ~0.2 nMComparable to ZotarolimusComparable to Zotarolimus

Note: IC50 values can vary between studies and experimental conditions. The data presented here is for comparative purposes.

Table 2: Pharmacokinetic Properties in Rats

CompoundAdministrationTerminal Elimination Half-life (T1/2)
Zotarolimus Intravenous9.4 hours
Oral7.9 hours
Rapamycin Intravenous14.0 hours
Oral33.4 hours

Experimental Protocols

Synthesis of Zotarolimus from Rapamycin (One-Pot Method)

This protocol describes a representative one-pot synthesis of zotarolimus from rapamycin.

Materials:

  • Rapamycin

  • Dichloromethane (DCM)

  • 2,6-Lutidine

  • Trifluoromethanesulfonic anhydride (triflic anhydride)

  • 1H-Tetrazole

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile

  • Dry ice

Procedure:

  • Dissolve rapamycin (e.g., 7.5 g) in dichloromethane (e.g., 30 g).

  • Add 2,6-lutidine (e.g., 1.76 g) to the solution.

  • Cool the reaction mixture to -30°C using an acetonitrile-dry ice bath.

  • Slowly add triflic anhydride (e.g., 2.89 g) over 10 minutes.

  • Stir the reaction mixture for 20 minutes. At this stage, the C-40 hydroxyl group of rapamycin is converted to a triflate leaving group.

  • Add 1H-tetrazole (e.g., 1.44 g) to the reaction mixture.

  • Add DIEA (e.g., 5.29 g).

  • The reaction is then warmed and stirred until completion.

  • The crude product is purified by column chromatography to yield zotarolimus.

Synthesis_Workflow Start Start: Rapamycin in DCM Step1 1. Add 2,6-Lutidine 2. Cool to -30°C Start->Step1 Step2 Add Triflic Anhydride (Formation of Triflate) Step1->Step2 Step3 Add 1H-Tetrazole and DIEA Step2->Step3 Step4 Reaction and Purification Step3->Step4 End End: Zotarolimus Step4->End Drug_Discovery_Workflow Synthesis Chemical Synthesis of Rapamycin Analog FKBP_Binding FKBP12 Binding Assay (Determine Ki) Synthesis->FKBP_Binding mTOR_Kinase mTOR Kinase Assay (Determine IC50) FKBP_Binding->mTOR_Kinase Cell_Proliferation Cell-Based Proliferation Assays (e.g., SMCs, T-cells) mTOR_Kinase->Cell_Proliferation PK_Studies Pharmacokinetic Studies (in vivo) Cell_Proliferation->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Restenosis Model) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Lead_Optimization->Synthesis

References

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is an analog of rapamycin, a macrolide compound that acts as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a key target for cancer therapy.[4] this compound, similar to other rapamycin analogs like temsirolimus (CCI-779), exerts its biological effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR pathway.[5][6] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest, induction of autophagy, and apoptosis in cancer cells.[4][7]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines. The protocols cover essential techniques such as cell viability assays, Western blotting for mTOR pathway analysis, and autophagy detection.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR signaling pathway exists in two distinct complexes, mTORC1 and mTORC2.[1][8] this compound, like rapamycin, primarily inhibits mTORC1.[2][9] The diagram below illustrates the canonical mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Rapamycin This compound + FKBP12 Rapamycin->mTORC1

Diagram of the mTOR signaling pathway and inhibition by this compound.

Quantitative Data

The antiproliferative activity of rapamycin analogs can vary between different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the closely related compound temsirolimus in various human cancer cell lines. This data can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

Cell LineCancer TypeAssayIncubation TimeIC50Reference
SKBr3Breast CancerProliferation-1.6 nM[2]
BT474Breast CancerProliferation-4.3 nM[2]
A498Kidney CancerMTT72 hours0.35 µM[1][3]
KellyNeuroblastomaMTT72 hours37.47 µM[10]
IMR-32NeuroblastomaMTT72 hours1.53 µM[10]
Ca9-22Oral CancerMTT-~15 µM[11]

Note: The IC50 values can be influenced by the specific experimental conditions, including cell density, serum concentration, and the assay method used.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of this compound are crucial for maintaining its activity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of This compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[13][14]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[13]

  • Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH).

Autophagy Detection

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting.

Autophagy_Detection treat_cells Treat cells with This compound (with or without lysosomal inhibitors) lyse_cells Lyse cells and collect protein treat_cells->lyse_cells western_blot Perform Western Blotting lyse_cells->western_blot probe_lc3 Probe for LC3-I and LC3-II western_blot->probe_lc3 analyze Analyze the LC3-II/LC3-I ratio probe_lc3->analyze

Workflow for autophagy detection by Western Blot.

Materials:

  • Same as for Western Blot Analysis

  • Primary antibody against LC3

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) (optional)

Procedure:

  • Follow the same procedure as for Western Blot Analysis (steps 1-7).

  • For the primary antibody incubation, use an antibody that recognizes both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • To assess autophagic flux, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment). This will block the degradation of autophagosomes and lead to an accumulation of LC3-II if autophagy is induced.[15]

  • Proceed with the remaining steps of the Western blot protocol (steps 9-11).

  • An increase in the LC3-II/LC3-I ratio, or a further accumulation of LC3-II in the presence of lysosomal inhibitors, indicates an induction of autophagy.[16]

Stability and Solubility

This compound is soluble in DMSO at a concentration of ≥ 130 mg/mL.[17] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. Rapamycin and its analogs are known to have limited stability in aqueous solutions.[18][19] A study on temsirolimus showed that it is light and temperature-dependent, with degradation observed after 24 hours at 20°C with room light exposure.[19] Therefore, it is advisable to protect solutions from light and prepare fresh dilutions for each experiment.

Troubleshooting

  • Low or no effect of the compound:

    • Verify the activity of the compound with a positive control cell line known to be sensitive to mTOR inhibitors.

    • Check the preparation and storage of the stock solution.

    • Increase the concentration range and/or the incubation time.

  • High background in Western blots:

    • Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

    • Titrate the primary and secondary antibody concentrations.

    • Increase the number and duration of washes.

  • Inconsistent results in cell viability assays:

    • Ensure a single-cell suspension before seeding.

    • Check for and eliminate edge effects in the 96-well plate.

    • Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the mTOR signaling pathway in various cellular processes and to evaluate its potential as a therapeutic agent.

References

Protocol for the Solubilization of 42-(2-Tetrazolyl)rapamycin for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

42-(2-Tetrazolyl)rapamycin, a derivative of rapamycin, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. Due to its therapeutic potential in oncology and other disease areas, robust and reproducible protocols for its formulation are essential for preclinical in vivo studies. This document provides detailed protocols for the dissolution of this compound for intravenous, intraperitoneal, and oral administration in animal models, addressing its poor aqueous solubility.

Compound Information

  • Compound Name: this compound (also known as Temsirolimus)

  • Mechanism of Action: mTOR inhibitor[1]

  • Molecular Weight: 1030.29 g/mol

  • Appearance: Crystalline solid

Solubility Profile

This compound is practically insoluble in water but exhibits good solubility in several organic solvents. This characteristic necessitates the use of co-solvents for the preparation of dosing solutions for in vivo administration.

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 130 mg/mL
EthanolSoluble up to 100 mM (approximately 103 mg/mL)[2]
Dimethylformamide (DMF)Approximately 20 mg/mL
WaterInsoluble
Ethanol:PBS (1:4)Sparingly soluble
DMF:PBS (pH 7.2) (1:4)Approximately 0.20 mg/mL

Table 1: Solubility of this compound in various solvents.

Experimental Protocols

1. Preparation of Stock Solution in DMSO

Due to its high solubility, DMSO is an excellent solvent for preparing a concentrated stock solution of this compound. This stock solution can then be diluted into a suitable vehicle for administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear solution.

  • Store the stock solution in amber vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

2. Protocol for Intravenous (IV) Administration

This protocol is adapted from clinical preparation methods and is suitable for studies requiring intravenous administration. It involves a two-step dilution process to prevent precipitation of the compound.

Materials:

  • This compound stock solution in a suitable organic solvent (e.g., Ethanol)

  • Sterile diluent (e.g., a mixture of polyethylene glycol and polysorbate 80, as supplied with commercial formulations)

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Sterile syringes and needles

  • Sterile infusion bags or vials made of glass, polyolefin, or polyethylene

Procedure:

  • Step 1: Initial Dilution: Aseptically withdraw the required volume of the this compound stock solution.

  • Inject the stock solution into a sterile vial containing the appropriate diluent. For instance, commercial preparations involve mixing the drug concentrate with a specific diluent to achieve an intermediate concentration of 10 mg/mL.[3] Mix gently by inversion. This intermediate solution is stable for up to 24 hours at room temperature.[3]

  • Step 2: Final Dilution for Infusion: Withdraw the calculated volume of the intermediate solution from Step 2.

  • Inject this volume into a sterile infusion bag containing 0.9% Sodium Chloride Injection, USP, to achieve the final desired concentration for infusion.[3]

  • Mix the final infusion solution by gentle inversion. Avoid vigorous shaking.

  • The final diluted solution should be administered within six hours of preparation.[3] Protect the solution from light during preparation and administration.

3. Protocol for Intraperitoneal (IP) Administration

For intraperitoneal injections, the DMSO stock solution is diluted in a vehicle that is well-tolerated by the animals. It is crucial to keep the final DMSO concentration low to minimize toxicity.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • Sterile vehicle:

    • Option A: Sterile Phosphate-Buffered Saline (PBS)

    • Option B: Sterile 0.9% Sodium Chloride (Saline)

    • Option C: A mixture of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Sterile syringes and needles

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed based on the desired final dose and the total injection volume.

  • In a sterile tube, add the required volume of the sterile vehicle.

  • While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution. This gradual addition helps to prevent precipitation.

  • Ensure the final concentration of DMSO in the injection solution is as low as possible, ideally below 5%, and not exceeding 10% to avoid solvent-related toxicity.

  • Visually inspect the final solution for any precipitation. If precipitation occurs, reformulation may be necessary.

  • Administer the solution to the animal immediately after preparation.

Example Dosing Calculation for IP Injection:

  • Animal weight: 20 g

  • Desired dose: 10 mg/kg

  • Total dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg

  • Stock solution concentration: 50 mg/mL in DMSO

  • Volume of stock solution needed: 0.2 mg / 50 mg/mL = 0.004 mL (4 µL)

  • Desired injection volume: 100 µL (0.1 mL)

  • Volume of vehicle needed: 100 µL - 4 µL = 96 µL

  • Final DMSO concentration: (4 µL / 100 µL) * 100% = 4%

4. Protocol for Oral Gavage Administration

For oral administration, a suspension or a solution in a suitable vehicle can be prepared.

Materials:

  • This compound powder or stock solution in DMSO

  • Vehicle:

    • Option A (Suspension): 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

    • Option B (Solution): 6% Captisol solution.

  • Sterile tubes

  • Oral gavage needles

Procedure for Suspension:

  • Weigh the required amount of this compound powder.

  • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

Procedure for Solution from DMSO Stock:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the desired vehicle (e.g., 6% Captisol).

  • Slowly add the calculated volume of the DMSO stock solution to the vehicle while vortexing.

  • Ensure the final DMSO concentration is minimized.

Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway

This compound acts by inhibiting the mTOR kinase, a central regulator of cell metabolism, growth, and proliferation. The diagram below illustrates the simplified mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Temsirolimus Temsirolimus Temsirolimus->mTORC1

Caption: Simplified mTOR signaling pathway showing inhibition by Temsirolimus.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis Weigh Compound Weigh Compound Prepare Stock Solution (DMSO) Prepare Stock Solution (DMSO) Weigh Compound->Prepare Stock Solution (DMSO) Prepare Dosing Solution Prepare Dosing Solution Prepare Stock Solution (DMSO)->Prepare Dosing Solution Treatment Administration Treatment Administration Prepare Dosing Solution->Treatment Administration Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Tumor Growth Monitoring->Treatment Administration Continued Monitoring Continued Monitoring Treatment Administration->Continued Monitoring Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Body Weight Measurement Body Weight Measurement Treatment Administration->Body Weight Measurement Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Measurement->Endpoint Analysis

Caption: General workflow for an in vivo efficacy study.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin (Temsirolimus) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as temsirolimus (CCI-779), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Temsirolimus is a derivative of sirolimus and is utilized in the treatment of various cancers, most notably renal cell carcinoma (RCC), for which it has received FDA approval.[3][4] Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis.[5][6] These application notes provide a comprehensive overview of the use of temsirolimus in cancer research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Mechanism of Action

Temsirolimus exerts its anti-cancer effects by forming a complex with the intracellular protein FKBP-12 (FK506-binding protein 12).[5] This temsirolimus-FKBP-12 complex then binds to and inhibits the mTOR complex 1 (mTORC1).[5][6] The inhibition of mTORC1 disrupts downstream signaling, leading to reduced phosphorylation of key effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] This ultimately results in the suppression of protein synthesis required for cell cycle progression and proliferation, leading to a G1 growth arrest in tumor cells.[3] Furthermore, temsirolimus can reduce the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which play a crucial role in tumor angiogenesis by regulating the expression of vascular endothelial growth factor (VEGF).[7]

PI3K/AKT/mTOR Signaling Pathway Inhibition by Temsirolimus

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits HIF HIF-1α/2α mTORC1->HIF Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Angiogenesis Angiogenesis Temsirolimus Temsirolimus FKBP12 FKBP12 Temsirolimus->FKBP12 Temsirolimus_Complex Temsirolimus-FKBP12 Complex Temsirolimus_Complex->mTORC1 inhibits VEGF VEGF HIF->VEGF VEGF->Angiogenesis

Caption: Temsirolimus inhibits the mTORC1 signaling pathway.

Quantitative Data on the Efficacy of Temsirolimus

The anti-cancer activity of temsirolimus has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Temsirolimus in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 ValueReference
A498Renal Cell CarcinomaMTT0.35 µM[8][9]
SKBr3Breast CancerProliferation Assay1.6 nM[7]
BT474Breast CancerProliferation Assay4.3 nM[7]
A549Lung AdenocarcinomaProliferation Assay6.5 nM[10]
NCI-H460Non-Small Cell Lung CancerProliferation Assay4.7 nM[10]
MCF7Breast CancerProliferation Assay150 nM[10]
LNCaPProstate CancerMTS Assay0.5 nM[9]
MDA-MB-468Breast CancerMTS Assay8 nM[9]
Table 2: Clinical Efficacy of Temsirolimus in Advanced Renal Cell Carcinoma (First-Line Therapy, Poor Prognosis)
ParameterTemsirolimus (25 mg weekly)Interferon-αReference
Number of Patients209207[4]
Median Overall Survival10.9 months7.3 months[4][11]
Median Progression-Free Survival5.5 months3.1 months[4]
Objective Response Rate8.6%4.8%N/A
Table 3: Clinical Efficacy of Temsirolimus in Relapsed/Refractory Mantle Cell Lymphoma
StudyTemsirolimus DoseNumber of PatientsOverall Response RateMedian Progression-Free SurvivalMedian Overall SurvivalReference
Phase II250 mg weeklyN/A38%6.5 months12 months[5]
Phase II25 mg weekly2741%6 months14 months[12]
Phase III175/75 mg weekly5422%4.8 months12.8 months[13]
Table 4: Clinical Efficacy of Temsirolimus in Metastatic Breast Cancer
StudyPatient PopulationTemsirolimus DoseNumber of PatientsObjective Response RateClinical Benefit RateMedian Time to ProgressionReference
Phase IIHeavily pretreated75 or 250 mg/m² weekly1089.2%13.8%12 weeks[14]
Phase IIPretreated, ER/PR+ or HER2+25 mg weekly310%9.7% (Stable Disease > 24 weeks)7.9 weeks[14][15]
Phase III (with Letrozole)AI-naive, HR+30 mg daily (5 days every 2 weeks)556N/AN/A9 months[16]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of temsirolimus on the viability and proliferation of cancer cells in vitro.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Temsirolimus (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Temsirolimus Treatment:

    • Prepare serial dilutions of temsirolimus in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of temsirolimus or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the temsirolimus concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Temsirolimus Add Temsirolimus/ Vehicle Control Incubate_24h->Add_Temsirolimus Incubate_Treatment Incubate (e.g., 72h) Add_Temsirolimus->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Shake_Plate Shake to Dissolve Add_DMSO->Shake_Plate Read_Absorbance Read Absorbance (570nm) Shake_Plate->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key mTOR pathway proteins in response to temsirolimus treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Temsirolimus

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of temsirolimus or vehicle control for the desired time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer to the protein samples and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture and Temsirolimus Treatment Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Washing1 Washing Primary_Antibody->Washing1 Secondary_Antibody Secondary Antibody Incubation Washing1->Secondary_Antibody Washing2 Washing Secondary_Antibody->Washing2 Detection ECL Detection Washing2->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis of mTOR pathway.
In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of temsirolimus in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS or appropriate vehicle

  • Temsirolimus

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or an appropriate medium at the desired concentration (e.g., 1-10 x 10⁶ cells per injection).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer temsirolimus (e.g., intraperitoneally or intravenously) or the vehicle control to the respective groups according to the desired dosing schedule and duration.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the temsirolimus-treated group compared to the control group.

Xenograft_Workflow Start Start Cell_Implantation Cancer Cell Implantation in Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Temsirolimus or Vehicle Randomization->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Euthanasia Euthanize Mice Endpoint->Euthanasia Tissue_Collection Excise and Analyze Tumors Euthanasia->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo tumor xenograft study.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

42-(2-Tetrazolyl)rapamycin, more commonly known as temsirolimus (trade name Torisel®, formerly CCI-779), is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4] Temsirolimus is an ester of sirolimus and was developed to improve solubility and stability, making it suitable for intravenous administration.[1] It is an important tool in preclinical cancer research and has been approved for treating advanced renal cell carcinoma.[4] This document provides a comprehensive overview of temsirolimus dosage and administration in mouse models, based on a review of published studies. It includes quantitative data summaries, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflows.

The primary mechanism of action of temsirolimus involves binding to the intracellular protein FKBP12. The resulting temsirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[5] Inhibition of mTORC1 disrupts the phosphorylation of downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest in the G1 phase and induction of apoptosis.[6][7]

Quantitative Data Summary

The effective dosage of temsirolimus in mouse models can vary significantly depending on the tumor type, the specific mouse strain, and the experimental endpoint. The following tables summarize dosages and their effects as reported in various preclinical studies.

Table 1: Temsirolimus (CCI-779) Dosage in Xenograft Mouse Models

Cancer TypeMouse StrainCell LineDosageAdministration RouteTreatment ScheduleKey Findings
Acute Lymphoblastic LeukemiaNOD/SCIDPatient-derived5-10 mg/kg/dayNot specified6 days/weekDown-regulation of phospho-S6 by 48% to >95% compared to controls.[8]
Multiple MyelomaNot specified8226, OPM-2, U266Up to 20 mg/kgIntraperitoneal10 injections (schedule not specified)Significant dose-dependent antitumor responses; complete tumor disappearance in OPM-2 model at 20 mg/kg.[7]
Breast Cancernu/nuMDA-MB-468Not specifiedNot specifiedNot specifiedInhibition of tumor growth in sensitive (MDA-MB-468) but not resistant (MDA-MB-435) tumors.[2]
Renal Cell Carcinoma & MelanomaBALB/c & B6RENCA & B16Not specifiedNot specifiedDaily for 6 days (days 11-16 and 18-23)Enhanced antitumor activity of cancer vaccines.[4][9]

Table 2: Rapamycin and its Analogs in Other Mouse Models

Model TypeMouse StrainDosageAdministration RouteKey Findings
Liver Cancer (transgenic)Transgenic mice1.5 mg/kg/day (low-dose rapamycin)Oral gavageMarked suppression of tumor growth in the de novo treatment group.[10]
mtDNA Depletion SyndromeKnock-in (KI)0.8 mg/kg (in utero), 4 mg/kg (postnatal) (low-dose rapamycin)Oral (to dams)Significantly extended lifespan.[11]
Lifespan ExtensionGenetically heterogeneous42 ppm in food (equivalent to 7 mg/kg/day)Oral (in chow)Increased median lifespan by 23% in males and 26% in females.[12][13]
Polycystic Kidney DiseasePkd1-mutant~3 ng/ml (low dose) and 23-57 ng/ml (high dose) blood levels (sirolimus)Oral (in chow)High dose inhibited cystogenesis and accelerated cyst regression when initiated early.[14]

Experimental Protocols

Protocol 1: General Procedure for Temsirolimus Administration in Xenograft Models

This protocol provides a general framework for assessing the efficacy of temsirolimus in a subcutaneous tumor xenograft model.

1. Cell Culture and Animal Model:

  • Culture the human cancer cell line of interest (e.g., OPM-2 for multiple myeloma) under standard conditions.
  • Use immunocompromised mice (e.g., NOD/SCID or nu/nu), typically 6-8 weeks old.
  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in 0.1 mL of sterile PBS) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Temsirolimus (CCI-779) Preparation and Administration:

  • Reconstitute temsirolimus in a vehicle such as a mixture of 5% Tween 80, 5% PEG 400, and 4% ethanol in water.[8]
  • Administer temsirolimus via intraperitoneal (i.p.) injection at the desired dose (e.g., 20 mg/kg).
  • The control group should receive vehicle only.
  • Follow a defined treatment schedule, for instance, daily injections for a specified number of days.[7]

4. Monitoring and Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the experiment.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for biomarkers like phospho-S6).

Protocol 2: Oral Administration of Rapamycin in a Transgenic Mouse Model

This protocol is adapted from a study investigating the effects of low-dose rapamycin in a transgenic mouse model of liver cancer.[10]

1. Animal Model:

  • Utilize a transgenic mouse model that spontaneously develops the disease of interest (e.g., hepatocellular carcinoma).

2. Drug Preparation and Administration:

  • Prepare a formulation of rapamycin suitable for oral gavage.
  • Administer the selected dose (e.g., 1.5 mg/kg) once daily by gavage.

3. Treatment Groups:

  • Establish different treatment cohorts, for example:
  • A de novo treatment group where administration begins before tumor development.
  • A post-tumor development group where treatment starts after tumors are established.
  • A vehicle control group.

4. Outcome Assessment:

  • Monitor the mice for tumor development and overall health.
  • At the study endpoint, perform histological analysis of the target organs to assess tumor burden.
  • Analyze the expression of relevant biomarkers (e.g., p-mTOR, 4E-BP1, S6K1) in tumor tissues via immunohistochemistry.[10]

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core mTORC1 Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates mTORC1->FourEBP1 inactivates inhibition by Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Temsirolimus Temsirolimus (CCI-779) FKBP12 FKBP12 Temsirolimus->FKBP12 binds to FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Temsirolimus.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Select Mouse Model (e.g., Xenograft, Transgenic) B 2. Tumor Cell Implantation (for xenograft models) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomize into Groups (Treatment vs. Control) C->D E 5. Prepare and Administer Temsirolimus/Vehicle D->E F 6. Monitor Tumor Volume & Animal Health E->F G 7. Endpoint: Euthanasia & Tissue Collection F->G H 8. Analyze Outcomes (Tumor Weight, Biomarkers) G->H

Caption: A typical experimental workflow for evaluating Temsirolimus in mouse models.

References

Application Notes: Utilizing Rapamycin for Autophagy Induction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] The mechanistic Target of Rapamycin (mTOR) kinase, particularly the mTORC1 complex, is a central negative regulator of this pathway.[3][4] Rapamycin (also known as Sirolimus) is a potent and specific macrolide inhibitor of mTORC1.[2][4] It functions by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[3][4] This inhibition mimics a state of cellular starvation, relieving the suppression of the ULK1 complex and robustly inducing the autophagic cascade.[3][4] These properties make Rapamycin an indispensable tool for studying the mechanisms and therapeutic potential of autophagy in diverse fields such as cancer, neurodegeneration, and aging research.[2][4]

Note: These application notes focus on Rapamycin (Sirolimus, CAS 53123-88-9), the canonical mTOR inhibitor for autophagy induction. The principles and protocols described are foundational and can be adapted for Rapamycin analogs (rapalogs), such as 42-(2-Tetrazolyl)rapamycin, though optimal concentrations and kinetics may vary.

Mechanism of Action: Rapamycin-Induced Autophagy

Under nutrient-rich conditions, the mTORC1 complex is active and suppresses autophagy by phosphorylating and inhibiting key initiators of the pathway, such as the ULK1 complex and ATG13.[3] Rapamycin's inhibition of mTORC1 lifts this repressive phosphorylation, activating the ULK1 complex and initiating the formation of the phagophore, the precursor to the autophagosome.[3][4]

mTOR_Pathway cluster_0 Nutrient-Rich Conditions cluster_1 Rapamycin Treatment mTORC1_active mTORC1 (Active) ULK1_inactive ULK1 Complex (Inactive) mTORC1_active->ULK1_inactive Phosphorylates Autophagy_inactive Autophagy Inhibition ULK1_inactive->Autophagy_inactive Rapamycin Rapamycin-FKBP12 Complex mTORC1_inhibited mTORC1 (Inhibited) Rapamycin->mTORC1_inhibited ULK1_active ULK1 Complex (Active) mTORC1_inhibited->ULK1_active No Inhibition Autophagy_active Autophagy Induction ULK1_active->Autophagy_active

Caption: Rapamycin inhibits mTORC1, leading to ULK1 activation and autophagy induction.

Quantitative Data Summary

The effective concentration and treatment duration for Rapamycin-induced autophagy are cell-type dependent. The following table summarizes conditions reported in various studies.

Cell TypeRapamycin ConcentrationTreatment TimeKey Quantitative Findings & Assay MethodReference(s)
Neuroblastoma (NB) Cells (SK-N-SH, SH-SY5Y)20 µM24 hSignificant increase in Beclin-1 and LC3-II/LC3-I ratio; significant decrease in p62, mTOR, and p-mTOR levels (Western Blot).[5][6]
Human Lung Adenocarcinoma (A549)100 nM24 hIncreased number of autophagosomes (Electron Microscopy); increased LC3-II/LC3-I ratio (Western Blot).[7][8]
Osteosarcoma (MG63)5 µM6, 12, 24 hIncreased expression of autophagic proteins LC3 and p62 (Western Blot).[9]
Mouse Schwann Cells (SCs)25 nM2 - 48 hLowest dose to consistently activate autophagy; increased LC3-II/LC3-I ratio and decreased p62 levels (Western Blot).[10]
Mouse Embryonic Fibroblasts (MEFs)25 nM2 - 6 hAutophagic flux increased from 25.4 to 105.4 autophagosomes/h/cell (Fluorescence Microscopy).[11]
Podocytes (Mouse)100 nM24 hSignificant decrease in p62 protein expression (Western Blot).[12]
HeLa Cells (stably expressing GFP-LC3)100 nM - 500 nM2 - 4 hDose-dependent increase in GFP-LC3 puncta and free GFP fragments (Microscopy, Western Blot).[13]
Renal Proximal Tubule (PT) Cells100 nM24 hIncreased LC3-II levels (Western Blot).[14]

Experimental Protocols

Protocol 1: General Induction of Autophagy with Rapamycin

This protocol provides a general framework for treating cultured cells with Rapamycin to induce autophagy for downstream analysis.

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Rapamycin (e.g., Sigma-Aldrich, R8781)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to adhere and reach 60-70% confluency.[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Rapamycin (e.g., 1-10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the Rapamycin stock solution. Dilute it to the desired final concentration (refer to the table above or optimize for your cell line, typically 25-500 nM) in pre-warmed complete cell culture medium.[4][10]

  • Vehicle Control: Prepare a vehicle control medium containing an equivalent volume of DMSO as the Rapamycin-treated samples.[4]

  • Cell Treatment: Remove the existing medium from the cells. Wash the cells once with sterile PBS, then add the prepared Rapamycin-containing medium or the vehicle control medium.[4]

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[5][9][10]

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis, such as Western blotting or fluorescence microscopy.[4]

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)

This is the most common method to assess autophagy induction. It relies on detecting the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated LC3-II form, and the degradation of the autophagy substrate p62/SQSTM1.[4][15]

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 8-15% gradient or 15% for LC3)

  • PVDF or nitrocellulose membranes

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection system

Procedure:

  • Cell Lysis: After treatment (Protocol 1), place culture dishes on ice. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[9] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and a loading control antibody) overnight at 4°C.[5][9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:3000) for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels relative to the vehicle control indicate autophagy induction.[6][10]

Protocol 3: Autophagic Flux Assay

A static measurement of LC3-II can be ambiguous; an accumulation could result from increased autophagosome formation (induction) or a blockage in their degradation.[15][16] An autophagic flux assay is essential to distinguish between these possibilities by measuring the turnover of LC3-II.[15][17]

Principle: Cells are treated with Rapamycin in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine). These inhibitors block the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation.[15] A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a functional and active autophagic flux.[15][17]

Procedure:

  • Cell Seeding and Treatment: Seed cells as described in Protocol 1. Prepare four treatment groups:

    • Group 1: Vehicle (DMSO) only

    • Group 2: Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)

    • Group 3: Rapamycin only

    • Group 4: Rapamycin + Lysosomal inhibitor

  • Incubation: Add the lysosomal inhibitor for the final 2-4 hours of the Rapamycin treatment period. For example, for a 6-hour Rapamycin treatment, add the lysosomal inhibitor at the 2- or 4-hour mark.

  • Harvesting and Analysis: Harvest all cell groups and perform Western blot analysis for LC3 and p62 as described in Protocol 2.

  • Interpretation:

    • Basal Flux: The difference in LC3-II levels between Group 2 and Group 1 represents the basal autophagic flux.

    • Induced Flux: The difference in LC3-II levels between Group 4 and Group 3 represents the Rapamycin-induced flux.

    • A significant increase in LC3-II in Group 4 compared to Group 3 confirms that Rapamycin is genuinely inducing autophagic flux.[11]

Autophagy_Flux_Workflow cluster_treatments Treatment Groups (e.g., 6 hours) start Seed Cells (60-70% Confluency) A 1. Vehicle B 2. Rapamycin C 3. Vehicle + Bafilomycin A1 (last 2h) D 4. Rapamycin + Bafilomycin A1 (last 2h) harvest Harvest Cells & Lyse A->harvest B->harvest C->harvest D->harvest wb Western Blot for LC3-I, LC3-II, p62, GAPDH harvest->wb analysis Quantify Bands & Compare Groups wb->analysis conclusion Determine Autophagic Flux (LC3-II [Rapa+Baf] - LC3-II [Rapa]) analysis->conclusion

Caption: Experimental workflow for a Western Blot-based autophagic flux assay.

Protocol 4: Fluorescence Microscopy of LC3 Puncta (Tandem mCherry-GFP-LC3 Assay)

This powerful assay measures autophagic flux in live or fixed cells by utilizing a tandem fluorescent-tagged LC3 protein (mCherry-GFP-LC3).[18][19]

Principle: The tandem reporter fluoresces yellow (merged mCherry and GFP) in non-acidic compartments like phagophores and autophagosomes.[18] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[18][19] An increase in both yellow and red puncta indicates autophagy induction, while a significant increase in the ratio of red to yellow puncta confirms high autophagic flux.[20]

Materials:

  • Cells grown on glass coverslips or in imaging dishes

  • mCherry-GFP-LC3 plasmid or viral vector

  • Transfection reagent or viral transduction reagents

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Transfection/Transduction: Seed cells on imaging-appropriate surfaces. Transfect or transduce cells with the mCherry-GFP-LC3 construct and allow 24-48 hours for expression.

  • Treatment: Treat the cells with Rapamycin and controls as described in Protocol 1.

  • Cell Fixation and Mounting (Optional): Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash again and mount the coverslips onto slides using a mounting medium with DAPI to stain nuclei.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP (green), mCherry (red), and DAPI (blue). Confocal microscopy is recommended to obtain high-resolution z-stacks.[19]

  • Analysis:

    • Count the number of green/yellow puncta (autophagosomes) per cell.

    • Count the number of red-only puncta (autolysosomes) per cell.

    • An increase in the total number of puncta (yellow + red) indicates autophagy induction.

    • An increase in the number of red-only puncta relative to yellow puncta signifies successful autophagic flux.

Tandem_LC3_Logic cluster_puncta Observed Puncta Phagophore Phagophore Autophagosome Autophagosome (Neutral pH) Phagophore->Autophagosome Elongation Autolysosome Autolysosome (Acidic pH) Autophagosome->Autolysosome Fusion Yellow Yellow (GFP+mCherry) Autophagosome->Yellow Represents Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Fusion Red Red (mCherry only) Autolysosome->Red Represents Degradation Degradation Autolysosome->Degradation Degradation

Caption: Interpretation of the mCherry-GFP-LC3 tandem reporter for autophagic flux.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in mTORC1 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a semi-synthetic analog of rapamycin, a macrolide compound renowned for its potent and specific inhibition of the mammalian target of rapamycin (mTOR). mTOR is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2. This compound, like its parent compound, is a specific inhibitor of mTORC1. This document provides detailed application notes and experimental protocols for the characterization of this compound's inhibitory effects on mTORC1 signaling.

Mechanism of Action

Rapamycin and its analogs, including this compound, exert their inhibitory effect on mTORC1 through a gain-of-function mechanism. The compound first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity. This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, primarily p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), thereby suppressing protein synthesis and cell growth.

mTORC1_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

Diagram 1: mTORC1 Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for the antiproliferative activity of this compound.

Assay TypeCell TypeSpeciesIC50 ValueReference
Mixed Lymphocyte ReactionLewis Rat Lymph Node CellsRat1500 nM
Mixed Lymphocyte ReactionHuman Mixed LymphocytesHuman3.3 nM

Experimental Protocols

Detailed methodologies for key experiments to characterize the mTORC1 inhibitory activity of this compound are provided below.

Protocol 1: Western Blot Analysis of mTORC1 Downstream Signaling

This protocol is designed to assess the phosphorylation status of key mTORC1 substrates, S6K and 4E-BP1, in cells treated with this compound. A decrease in the phosphorylation of these proteins indicates inhibition of mTORC1 activity.

Materials:

  • Cell line of interest (e.g., HEK293, MCF-7, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis A Seed Cells B Treat with this compound A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Membrane Transfer E->F G Antibody Incubation F->G H Detection G->H I Densitometry H->I J Normalization & Quantification I->J

Diagram 2: Western Blotting Workflow.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound or vehicle control to the wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 in the presence of this compound.

Materials:

  • HEK293T cells

  • CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, protease and phosphatase inhibitors)

  • Anti-mTOR antibody or anti-Raptor antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

  • Recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1)

  • ATP (with [γ-32P]ATP for radioactive detection, or unlabeled ATP for Western blot detection)

  • This compound

Procedure:

  • Immunoprecipitation of mTORC1:

    • Lyse HEK293T cells in CHAPS lysis buffer.

    • Incubate the cleared lysate with an anti-mTOR or anti-Raptor antibody for 2 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

    • Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the recombinant substrate and varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding ATP (and [γ-32P]ATP if applicable).

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.

    • For radioactive detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film.

    • For Western blot detection: Separate the products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).

  • Data Analysis:

    • Quantify the phosphorylation signal.

    • Determine the inhibitory effect of this compound on mTORC1 kinase activity.

Kinase_Assay_Workflow A Cell Lysis B Immunoprecipitation of mTORC1 A->B C Kinase Reaction with Substrate & Inhibitor B->C D Reaction Termination C->D E Detection of Substrate Phosphorylation D->E F Data Analysis E->F

Diagram 3: In Vitro mTOR Kinase Assay Workflow.

Conclusion

This compound is a potent inhibitor of mTORC1 signaling. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its mechanism of action and quantify its biological effects in various cellular contexts. These assays are fundamental for the preclinical evaluation of this compound and for advancing our understanding of mTORC1-driven cellular processes.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize assay conditions for specific cell lines and experimental setups.

Application Notes and Protocols for In Vivo Delivery of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, a derivative of rapamycin (sirolimus), is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism.[1][2] Effective in vivo delivery is paramount for preclinical studies evaluating its therapeutic potential. These application notes provide an overview of common in vivo delivery methods and detailed protocols based on studies with the parent compound, rapamycin, which is expected to have similar physicochemical and biological properties. The mTOR signaling pathway and a general experimental workflow for evaluating mTOR inhibition in vivo are also described.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] mTORC1 is a central regulator of cell growth and proliferation by integrating signals from growth factors and nutrients.[1][2] Rapamycin and its analogs, including this compound, inhibit mTORC1 by forming a complex with the intracellular protein FKBP12.[1][4] This complex then binds to the FRB domain of mTOR, preventing its interaction with downstream effectors and leading to the suppression of protein synthesis and cell cycle progression.[1]

mTOR_Signaling_Pathway mTORC1 Signaling Pathway and Inhibition by this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Drug-FKBP12 Complex FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibition

Caption: mTORC1 signaling and its inhibition by this compound.

In Vivo Delivery Methods and Pharmacokinetic Data

The choice of delivery route for in vivo studies depends on the experimental goals, the animal model, and the desired pharmacokinetic profile. Common methods include oral gavage, intraperitoneal injection, intravenous injection, and more advanced nanoparticle-based delivery systems. The following tables summarize pharmacokinetic data from in vivo studies with rapamycin in various animal models.

Table 1: Pharmacokinetics of Orally Administered Rapamycin in Dogs

ParameterExperiment 1 (Single Dose)Experiment 2 (Daily for 5 Days)
Dose 0.1 mg/kg0.1 mg/kg
Terminal Half-life (t½) 38.7 ± 12.7 h99.5 ± 89.5 h
AUC (0-48h) 140 ± 23.9 ng•h/mL126 ± 27.1 ng•h/mL
Cmax 8.39 ± 1.73 ng/mL5.49 ± 1.99 ng/mL
Data from a study in healthy purpose-bred hounds.[5]

Table 2: Pharmacokinetics of Intravenously Administered Rapamycin in Rabbits

Parameter0.05 mg/kg Dose0.5 mg/kg Dose
Terminal Half-life (t½) > 13 hours> 13 hours
Volume of Distribution (Vd) Significantly increased with doseSignificantly increased with dose
Total Body Clearance Significantly increased with doseSignificantly increased with dose
Data from a study in New Zealand white rabbits, indicating nonlinear pharmacokinetics.[6]

Table 3: Pharmacokinetics of Intranasally Administered Rapamycin in Rats

ParameterFinding
Brain Delivery Significantly more efficacious than oral administration.
Systemic Absorption Faster in female rats compared to males.
Toxicity Acute high-dose administration showed few side effects.
Data from a study investigating brain delivery of rapamycin.[7]

Experimental Protocols

The following are detailed protocols for common in vivo delivery methods of rapamycin, which can be adapted for this compound.

Protocol 1: Oral Gavage in Mice

Objective: To administer a precise dose of the compound directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., ethanol, Tween-80, and deionized water)

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of ethanol.

    • Add Tween-80 to the solution (typically 5% of the final volume).

    • Add deionized water to reach the final desired concentration.

    • Vortex thoroughly to ensure a homogenous suspension.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the exact volume of the dosing solution to administer.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.

    • Insert the gavage needle into the esophagus, advancing it gently towards the stomach.

    • Slowly administer the dosing solution.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To administer the compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Insulin syringes with a 27-30 gauge needle

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle like DMSO, and then dilute with saline to the final concentration. Ensure the final DMSO concentration is low to minimize toxicity.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the required injection volume.

    • Restrain the mouse by scruffing the neck, and position it to expose the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any adverse reactions.

Protocol 3: Nanoparticle-Based Delivery in Mice

Objective: To enhance drug solubility, stability, and potentially target specific tissues.

Materials:

  • Rapamycin-encapsulated nanoparticles (e.g., liposomes, polymeric micelles).[4][8][9]

  • Phosphate-buffered saline (PBS)

  • Syringes and needles appropriate for the route of administration (e.g., intravenous).

Procedure:

  • Preparation of Nanoparticle Suspension:

    • Synthesize or obtain pre-formulated this compound-loaded nanoparticles.

    • Resuspend the nanoparticles in sterile PBS to the desired concentration.

  • Administration:

    • The route of administration will depend on the nanoparticle design and study goals. Intravenous injection via the tail vein is common for systemic delivery.

    • Follow standard procedures for the chosen administration route.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of toxicity or adverse reactions.

    • At predetermined time points, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a delivered mTOR inhibitor like this compound.

InVivo_Workflow General Workflow for In Vivo Efficacy Assessment of mTOR Inhibitors start Start animal_model Select Animal Model (e.g., Xenograft, GEMM) start->animal_model drug_formulation Prepare Drug Formulation (e.g., Oral, IP, Nanoparticle) animal_model->drug_formulation dosing Administer Drug (Define dose, schedule, and route) drug_formulation->dosing monitoring Monitor Animal Health (Weight, behavior, tumor size) dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic Analysis monitoring->pk_pd blood_sampling Blood Sampling (Drug concentration) pk_pd->blood_sampling tissue_harvesting Tissue Harvesting (Tumor, organs) pk_pd->tissue_harvesting data_analysis Data Analysis and Interpretation blood_sampling->data_analysis biomarker_analysis Biomarker Analysis (e.g., Western Blot for p-S6K) tissue_harvesting->biomarker_analysis efficacy_assessment Assess Therapeutic Efficacy (e.g., Tumor growth inhibition) biomarker_analysis->efficacy_assessment efficacy_assessment->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating in vivo delivery of mTOR inhibitors.

Conclusion

The successful in vivo application of this compound relies on the selection of an appropriate delivery method and a well-defined experimental protocol. The information provided here, based on extensive research with the parent compound rapamycin, offers a solid foundation for designing and executing preclinical studies. Researchers should carefully consider the specific goals of their study to choose the most suitable formulation, administration route, and animal model to effectively evaluate the therapeutic potential of this promising mTOR inhibitor.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and anti-proliferative properties.[1] Rapamycin and its analogs are specific inhibitors of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4][5] Rapamycin, by forming a complex with the intracellular protein FKBP12, allosterically inhibits mTORC1.[3][6] This inhibition disrupts downstream signaling pathways crucial for protein synthesis and cell cycle progression.

The primary downstream effectors of mTORC1 include the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest in the G1 phase.[7][8]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its anti-proliferative effects and its impact on the mTORC1 signaling pathway.

Data Presentation

The inhibitory activity of this compound has been quantified in T-cell proliferation assays, demonstrating its potent immunosuppressive potential. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell TypeAssayIC50 (nM)Reference
Rat T-cellsMixed Lymphocyte Reaction1500[1]
Human T-cellsMixed Lymphocyte Reaction3.3[1]

Signaling Pathway

The mTORC1 signaling pathway is a critical regulator of cell growth and proliferation. Upon activation by growth factors and nutrients, mTORC1 phosphorylates key downstream targets, including p70S6K and 4E-BP1, to promote protein synthesis and cell cycle progression. This compound, like rapamycin, is expected to inhibit this pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Amino Acids PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Rapamycin_Analog This compound + FKBP12 Rapamycin_Analog->mTORC1 S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis Cell Proliferation S6->Protein_Synthesis eIF4E eIF4E 4E_BP1->eIF4E eIF4E->Protein_Synthesis

mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Proliferation Assay using CFSE

This protocol describes a method to assess the anti-proliferative activity of this compound on T-lymphocytes using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins and is equally distributed between daughter cells upon cell division, allowing for the visualization of successive generations of proliferating cells.

Experimental Workflow:

Cell_Proliferation_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs label_cfse Label cells with CFSE isolate_pbmcs->label_cfse culture_cells Culture cells with mitogen and This compound label_cfse->culture_cells incubate Incubate for 3-5 days culture_cells->incubate harvest_cells Harvest and stain cells (e.g., with viability dye) incubate->harvest_cells flow_cytometry Analyze by flow cytometry harvest_cells->flow_cytometry analyze_data Analyze proliferation data and calculate IC50 flow_cytometry->analyze_data end End analyze_data->end

Workflow for the CFSE-based cell proliferation assay.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes. Wash the cells three times with complete RPMI medium.

  • Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Stimulation: Add a mitogen such as PHA (final concentration 1-5 µg/mL) or anti-CD3/CD28 beads to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

  • Data Analysis: Gate on the live cell population. Proliferation is measured by the decrease in CFSE fluorescence intensity. Calculate the percentage of proliferating cells for each concentration of this compound. Determine the IC50 value by plotting the percentage of proliferation against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for Phosphorylated p70S6K and 4E-BP1

This protocol details the detection of the phosphorylation status of p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) in a suitable cell line (e.g., MCF-7, HEK293) treated with this compound. A decrease in the phosphorylation of these proteins indicates inhibition of mTORC1 activity.

Experimental Workflow:

Western_Blot_Workflow start Start seed_cells Seed cells and allow to adhere start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-p70S6K, p-4E-BP1, total proteins, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Workflow for Western blotting analysis.

Materials:

  • Cell line of choice (e.g., MCF-7, HEK293)

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates mTORC1 inhibition.

References

Application Notes and Protocols for Long-Term Administration of 42-(2-Tetrazolyl)rapamycin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 42-(2-Tetrazolyl)rapamycin is a prodrug of a rapamycin analog. As of the latest literature review, specific long-term in vivo data for this compound is not publicly available. The following application notes and protocols are therefore based on extensive research and established methodologies for the long-term administration of rapamycin and other well-characterized rapalogs (e.g., everolimus, temsirolimus) in animal models. These guidelines are intended to serve as a starting point for the preclinical evaluation of this compound and should be adapted based on compound-specific properties and experimental goals.

Introduction

This compound is a derivative of rapamycin, a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and age-related pathologies. Rapamycin and its analogs, known as rapalogs, have shown significant promise in preclinical studies for various therapeutic applications, including oncology and longevity.

As a prodrug, this compound is designed to be converted into its active form in vivo, potentially offering advantages in terms of pharmacokinetics and bioavailability. The long-term administration of this compound in animal models is a crucial step in evaluating its efficacy and safety profile for potential clinical translation.

Quantitative Data from Long-Term Rapalog Studies in Animal Models

The following tables summarize representative quantitative data from long-term studies of rapamycin and other rapalogs in various animal models. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Efficacy of Rapalogs in Lifespan Extension Studies in Mice

CompoundMouse StrainSexDoseDuration of TreatmentMedian Lifespan Extension (%)Reference
RapamycinUM-HET3M14 ppm in dietFrom 9 months of age23[1]
RapamycinUM-HET3F14 ppm in dietFrom 9 months of age26[1]
RapamycinC57BL/6JF2 mg/kg IP every 5 daysFrom 20 months of ageSignificant extension[2]
RapamycinGenetically heterogeneousM42 ppm in dietStarted at 20 months9-11[3][4]
RapamycinGenetically heterogeneousF42 ppm in dietStarted at 20 months15[3][4]

Table 2: Efficacy of Rapalogs in Preclinical Cancer Models

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
EverolimusNude mice with TPC-1 xenograftsThyroid Cancer5 mg/kg, intermittentDose-dependent inhibition[4]
EverolimusObese and lean miceOvarian CancerNot specifiedSignificant inhibition in both[5]
TemsirolimusNude mouse xenograft modelsVariousNot specifiedAnti-tumor activity[6]

Table 3: Pharmacokinetic Parameters of Rapalogs in Animal Models

CompoundAnimal ModelRouteDoseTmax (h)t1/2 (h)Bioavailability (%)Reference
RapamycinHealthy DogsOral0.1 mg/kg3.3 ± 2.538.7 ± 12.7Not specified[6][7]
EverolimusBALB/c MiceOralNot specified~1Not specified~5[8]
TemsirolimusRatsIVNot specifiedEnd of infusion17.3100[9]
Temsirolimus (Sirolimus metabolite)RatsIVNot specified~254.6-[9]

Table 4: Common Toxicities Observed in Long-Term Rapalog Studies

CompoundAnimal ModelObserved ToxicitiesReference
RapamycinDogsOral ulceration, anorexia, diarrhea, vasculitis (at high doses)[10]
TemsirolimusRats, MonkeysLymphoid atrophy, increased glucose, pancreatic islet cell vacuolation, increased cholesterol, myocardial degeneration, GI toxicity, renal effects, male reproductive system effects[11]
EverolimusMiceBody weight loss, testicular atrophy (dose and time-dependent)[12]

Experimental Protocols

Drug Formulation and Administration

Protocol 1: Preparation of Encapsulated this compound in Diet

  • Objective: To provide a stable and consistent oral administration of the compound for long-term studies.

  • Materials:

    • This compound powder

    • Microencapsulation material (e.g., Eudragit®)

    • Standard rodent chow pellets

    • Food grinder/mixer

    • 1% agar solution

    • Vacuum sealer

  • Procedure:

    • Determine the desired final concentration of active this compound in the diet (e.g., in parts per million, ppm).

    • If using a prodrug, calculate the amount of this compound powder needed to achieve the target active compound concentration, considering its molecular weight and conversion efficiency (if known).

    • For encapsulated formulation, mix the calculated amount of this compound with the encapsulation material according to the manufacturer's instructions.[1]

    • Grind 1 kg of standard rodent chow into a fine powder.

    • Thoroughly mix the encapsulated drug with the powdered chow.

    • Prepare a 1% agar solution by dissolving 10 g of agar in 1 L of water and heating until fully dissolved.[10]

    • Allow the agar solution to cool slightly before slowly adding it to the drug-chow mixture while continuously mixing.

    • Add additional water as needed to achieve a consistency suitable for pelleting.

    • Form the mixture into pellets and bake at a low temperature (e.g., 55°C) for 2-3 hours to harden.[10]

    • For the control diet, prepare pellets using the same procedure but with the encapsulation material only.

    • Store the prepared diets in vacuum-sealed bags at -20°C for long-term storage or at 4°C for short-term use.[10]

Protocol 2: Formulation for Oral Gavage

  • Objective: To administer a precise dose of the compound at specific time points.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 1% Dimethyl sulfoxide (DMSO) in water, or a solution with Tween 80 and PEG400)

    • Gavage needles

    • Syringes

  • Procedure:

    • Calculate the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

    • Prepare the vehicle solution. For everolimus, a vehicle of 1% DMSO in water has been used.[13]

    • Dissolve the calculated amount of this compound in the vehicle. Sonication may be required to achieve a homogenous suspension.

    • Administer the solution to the animal using a gavage needle of the appropriate size.

Protocol 3: Formulation for Intravenous Injection (based on Temsirolimus)

  • Objective: To achieve rapid systemic exposure.

  • Materials:

    • This compound powder

    • Appropriate solvent and diluent (refer to compound-specific solubility data)

    • Sterile vials

    • Syringes and needles

    • 0.9% Sodium Chloride Injection

  • Procedure (Example with Temsirolimus):

    • Temsirolimus is typically supplied as a two-vial system: one with the drug concentrate and one with a specific diluent.[14]

    • The drug concentrate is first mixed with the provided diluent to a concentration of 10 mg/mL.[14]

    • The required volume of this solution is then further diluted in a 250 mL bag of 0.9% Sodium Chloride Injection for infusion.[15]

    • The final diluted solution is administered intravenously over a 30-60 minute period.[15] Note: The specific formulation for this compound will depend on its solubility and stability characteristics.

Efficacy Assessment in a Subcutaneous Tumor Xenograft Model

Protocol 4: Establishment and Monitoring of Subcutaneous Xenografts

  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Materials:

    • Cancer cell line of interest

    • Culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Matrigel (optional)

    • Immunocompromised mice (e.g., nude, SCID)

    • Syringes and needles (25-27 gauge)

    • Calipers

  • Procedure:

    • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[16] Keep the cell suspension on ice.

    • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[8][17]

    • Tumor Measurement: Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.[18] Calculate tumor volume using the formula: Volume = (L x W^2) / 2.[18]

    • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups and begin administration of this compound or vehicle.

    • Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Body weight and animal health should be monitored regularly.

Safety and Toxicology Assessment

Protocol 5: Blood Collection for Hematology and Clinical Chemistry

  • Objective: To monitor for potential systemic toxicities.

  • Materials:

    • Anesthetic (e.g., isoflurane)

    • Collection tubes (e.g., EDTA tubes for hematology, serum separator tubes for chemistry)

    • Needles and syringes or lancets

  • Procedure (Retro-orbital Sinus Bleeding in Mice):

    • Anesthetize the mouse.[19]

    • Gently insert a capillary tube into the medial canthus of the eye until blood flows.

    • Collect the desired volume of blood into the appropriate collection tubes. The maximum recommended volume is typically 1% of the body weight in a single collection.[20]

    • Apply gentle pressure to the site to ensure hemostasis.

    • Process the blood samples according to the requirements of the specific analyses (e.g., centrifuge for serum/plasma).

Protocol 6: Histopathological Analysis

  • Objective: To identify any microscopic changes in tissues resulting from long-term treatment.

  • Materials:

    • 10% neutral buffered formalin

    • Dissection tools

    • Tissue cassettes

  • Procedure:

    • At the end of the study, euthanize the animals.

    • Perform a complete necropsy and collect all major organs and any tissues with gross abnormalities.

    • Fix the tissues in 10% neutral buffered formalin at a ratio of at least 10:1 formalin to tissue volume for 24-48 hours.[7][21]

    • Trim the tissues and place them in labeled cassettes.

    • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for any treatment-related microscopic changes.

Pharmacodynamic Assessment

Protocol 7: Western Blot Analysis of mTOR Pathway Inhibition

  • Objective: To confirm target engagement by assessing the phosphorylation status of downstream mTOR effectors.

  • Materials:

    • Tissue samples from treated and control animals

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Homogenize snap-frozen tissue samples in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.[22]

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.[23]

    • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C.[24] c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualization of Key Pathways and Workflows

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourE_BP1 4E-BP1 mTORC1->FourE_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourE_BP1->Protein_Synthesis Rapamycin This compound (via active metabolite) Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of rapalogs.

Experimental Workflow for Long-Term Animal Studies

Experimental_Workflow Study_Design Study Design (Animal Model, Dose, Duration) Drug_Formulation Drug Formulation (e.g., in diet) Study_Design->Drug_Formulation Animal_Acclimation Animal Acclimation & Baseline Measurements Study_Design->Animal_Acclimation Treatment_Administration Long-Term Treatment Administration Drug_Formulation->Treatment_Administration Animal_Acclimation->Treatment_Administration Efficacy_Monitoring Efficacy Monitoring (e.g., Lifespan, Tumor Volume) Treatment_Administration->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (Body Weight, Clinical Signs) Treatment_Administration->Safety_Monitoring Interim_Analysis Interim Analysis (Blood Collection, Imaging) Treatment_Administration->Interim_Analysis Terminal_Endpoint Terminal Endpoint (Necropsy, Tissue Collection) Efficacy_Monitoring->Terminal_Endpoint Safety_Monitoring->Terminal_Endpoint Data_Analysis Data Analysis & Interpretation Interim_Analysis->Data_Analysis Terminal_Endpoint->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus, in aqueous solutions for experimental use.

Introduction to this compound Solubility

This compound is a semi-synthetic derivative of rapamycin and a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Like its parent compound, it exhibits extremely low water solubility, which presents a significant hurdle for in vitro and in vivo studies.[3][4] However, it is freely soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[4][5] This guide explores several established methods to improve its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound has a reported solubility of ≥ 130 mg/mL in DMSO.[5][6][7] While its exact aqueous solubility is not widely published, it is characterized as having "extremely low water solubility".[3][4]

Q2: I am observing precipitation when diluting my DMSO stock of this compound in my aqueous buffer. What can I do?

A2: This is a common issue known as "antisolvent precipitation." To mitigate this, try the following:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock slowly while vortexing. This can sometimes prevent immediate precipitation.

  • Use a co-solvent system: Incorporating a pharmaceutically acceptable co-solvent in your aqueous buffer can increase the solubility.

Q3: What are the most common strategies to enhance the aqueous solubility of rapamycin analogs like this compound?

A3: The primary strategies include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin molecule.

  • Nanoparticle Formulation: Encapsulating the drug in polymeric nanoparticles or lipid-based nanocarriers.

  • Prodrug Approach: Modifying the chemical structure to a more soluble form that converts to the active drug in vivo.[8]

Q4: Are there any safety concerns with using co-solvents or other excipients?

A4: Yes, the concentration of co-solvents and other excipients must be carefully considered, especially for in vivo studies, as they can have their own biological effects or toxicity. Always refer to relevant toxicological data and regulatory guidelines for the specific excipients you are using.

Troubleshooting Guide: Common Solubility Issues

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. The inherent low aqueous solubility of this compound.1. Confirm the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) first. 2. Attempt to use a co-solvent system (see Experimental Protocols). 3. Consider formulating with cyclodextrins or as nanoparticles.
Precipitation occurs upon storage of the aqueous solution. The solution is supersaturated and thermodynamically unstable.1. Prepare fresh solutions before each experiment. 2. If storage is necessary, store at 4°C and visually inspect for precipitation before use. 3. Consider lyophilizing a cyclodextrin complex for long-term storage and reconstitution.
Inconsistent results in biological assays. Poor and variable solubility leading to inconsistent effective concentrations.1. Ensure complete dissolution of the compound before application to cells or animals. 2. Use a validated formulation method (co-solvent, cyclodextrin, etc.) to ensure consistent solubility. 3. Characterize the particle size and stability of your formulation if using nanoparticles.

Quantitative Data on Solubility Enhancement of Rapamycin

While specific quantitative data for this compound's aqueous solubility enhancement is limited in publicly available literature, data for its parent compound, rapamycin, provides valuable insights into the potential efficacy of various techniques.

Table 1: Solubility of Rapamycin in Co-solvent Systems

Co-solvent SystemRapamycin Solubility (mg/mL)Fold Increase (approx.)
Water0.00261
10% Ethanol / 40% Propylene Glycol in Water> 1.0> 380
10% Ethanol / 40% Propylene Glycol / 5% Benzyl Alcohol in Water> 10.0> 3800

Data adapted from Simamora P, et al. (2001).[9]

Table 2: Effect of Cyclodextrins on Rapamycin Solubility

Cyclodextrin DerivativeRapamycin Solubility (µg/mL)Fold Increase (approx.)
None (Water)2.61
β-cyclodextrin~15~6
Methyl-β-cyclodextrin~150~58
Hydroxypropyl-β-cyclodextrin~80~31

Data interpretation from a study by Abdur Rouf et al. suggesting significant solubility enhancement.[10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a stock solution of this compound using a co-solvent system to improve aqueous compatibility.

  • Prepare the Co-solvent Vehicle: Prepare a vehicle solution consisting of 10% Ethanol, 40% Propylene Glycol, and 50% sterile deionized water (v/v/v).

  • Dissolve the Compound: Weigh the desired amount of this compound and dissolve it in the co-solvent vehicle. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the compound in 1 mL of the vehicle.

  • Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.

  • Sterilization: If for cell culture use, filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in sterile deionized water at a desired concentration (e.g., 10% w/v).

  • Add the Compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

  • Collection and Sterilization: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of this compound in the final solution using a validated analytical method such as HPLC.

Visualizations

mTOR Signaling Pathway

This compound, like rapamycin, inhibits the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[11][12][13][14] The following diagram illustrates the key components of the mTOR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin This compound (Zotarolimus) FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for a researcher facing solubility challenges with this compound.

Caption: A decision-making workflow for improving the aqueous solubility of this compound.

References

Technical Support Center: Stability of 42-(2-Tetrazolyl)rapamycin in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 42-(2-Tetrazolyl)rapamycin (temsirolimus) in DMSO stock solutions. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound DMSO stock solutions?

A: For optimal stability, it is recommended to store this compound stock solutions in anhydrous DMSO at -20°C for short-to-mid-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q2: How do temperature fluctuations affect the stability of the stock solution?

A: Temperature fluctuations can significantly impact the stability of this compound. Exposure to room temperature or even 4°C for extended periods can lead to degradation. It is critical to minimize the time the stock solution is kept out of the freezer.

Q3: Is this compound sensitive to light?

A: Yes, temsirolimus, a close analog of this compound, is known to be light-sensitive.[1] To prevent photodegradation, always store stock solutions in amber vials or tubes wrapped in aluminum foil. When working with the solution, it is advisable to do so under subdued lighting conditions.

Q4: Can I store the DMSO stock solution at 4°C?

A: While short-term storage at 4°C (a few days) might be acceptable if protected from light, it is not recommended for long-term storage. Studies on similar rapamycin analogs have shown significant degradation over several weeks at 4°C in DMSO.[2] For any storage longer than a day, -20°C or -80°C is preferable.

Q5: What are the signs of degradation in my stock solution?

A: Visual signs of degradation are often not apparent. The most reliable way to assess the integrity of your stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected results in experiments. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from powder. 2. Verify the concentration and purity of the new and old stock solutions using HPLC. 3. Always use single-use aliquots to avoid freeze-thaw cycles.
Precipitate observed in the stock solution upon thawing. The compound has come out of solution, possibly due to the introduction of moisture or exceeding the solubility limit.1. Gently warm the vial to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate persists, centrifuge the vial and use the supernatant, but be aware that the concentration will be lower than intended. It is highly recommended to prepare a fresh stock. 3. Ensure you are using anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.
Working solution in aqueous buffer/media becomes cloudy. This compound has low aqueous solubility and can precipitate when diluted from a DMSO stock.1. Ensure the final DMSO concentration in your working solution is low (typically <0.5%) to maintain solubility and minimize solvent effects on cells. 2. Add the aqueous buffer/media to the DMSO stock dropwise while vortexing to facilitate mixing. 3. Consider using a surfactant or co-solvent if solubility issues persist, but validate their compatibility with your experimental system.

Quantitative Stability Data

While direct stability data for this compound in DMSO is limited in published literature, the following tables summarize the stability of its close analog, everolimus, in a DMSO-based solution, which can serve as a valuable reference.

Table 1: Stability of Everolimus in DMSO Solution at Different Temperatures [2]

Storage TemperatureTime PointPercentage Remaining
4°C50 days~0%
25°C (Room Temp.)35 days~0%
37°C (Body Temp.)14 days~0%

Note: This data is for everolimus in a DMSO solution and should be used as an estimate for the stability of this compound.

Experimental Protocols

Protocol: Preparation of this compound DMSO Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

    • Aliquot the stock solution into single-use amber tubes to minimize light exposure and prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol: HPLC Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • This compound reference standard

    • DMSO stock solution samples stored under different conditions (e.g., -20°C, 4°C, room temperature)

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 278 nm

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 50% B (re-equilibration)

  • Procedure:

    • Sample Preparation: At each time point (e.g., Day 0, Day 7, Day 30), retrieve an aliquot of the stock solution from each storage condition. Dilute the DMSO stock solution with the mobile phase to a final concentration within the linear range of the assay.

    • Standard Curve Preparation: Prepare a series of standards of this compound reference standard in the mobile phase.

    • Analysis: Inject the prepared standards and samples onto the HPLC system.

    • Data Analysis:

      • Generate a standard curve by plotting the peak area versus the concentration of the reference standard.

      • Determine the concentration of this compound in each sample using the standard curve.

      • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at Day 0.

      • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Weigh Compound dissolve Dissolve in DMSO start->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_neg20 -20°C aliquot->storage_neg20 Store Aliquots storage_4 4°C aliquot->storage_4 Store Aliquots storage_rt Room Temp aliquot->storage_rt Store Aliquots timepoint Collect at Time Points (T=0, T=1, T=2...) storage_neg20->timepoint storage_4->timepoint storage_rt->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for assessing the stability of a compound in DMSO.

mTOR_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inhibition rheb Rheb-GTP tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 rapamycin This compound (Temsirolimus) rapamycin->mtorc1 Inhibition protein_synthesis Protein Synthesis (Cell Growth, Proliferation) s6k1->protein_synthesis four_ebp1->protein_synthesis Relieves Inhibition

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of 42-(2-Tetrazolyl)rapamycin, a potent mTOR inhibitor, in various cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an analog and prodrug of rapamycin that acts as a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[3][4][5][6][7] Like rapamycin, this compound forms a complex with the intracellular receptor FKBP12. This complex then binds to the FRB domain of mTOR, allosterically inhibiting the activity of mTORC1.[3][4] While rapamycin and its analogs primarily target mTORC1, some effects on mTORC2 have been observed, particularly with prolonged treatment or in specific cell types.[8][9]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: For novel rapamycin analogs like this compound, it is advisable to start with a broad concentration range. Based on data for rapamycin and other rapalogs, a starting range of 1 nM to 10 µM is recommended.[10] For T-cells, an IC50 value of 1500 nM (1.5 µM) has been reported for this compound.[1] However, the optimal concentration is highly cell-line dependent.[10]

Q3: How do I determine the optimal concentration for my specific cell line?

A3: The optimal concentration should be determined empirically by performing a dose-response experiment. This typically involves treating your cells with a serial dilution of the compound and assessing a relevant biological endpoint after a specific incubation time. Key readouts can include cell viability (e.g., MTT or CellTiter-Glo assays), inhibition of mTOR signaling (e.g., Western blot for phospho-S6K or phospho-4E-BP1), or a functional endpoint specific to your research (e.g., apoptosis, autophagy, cell migration).[11][12]

Q4: I am not seeing an effect with this compound. What are the possible reasons?

A4: There are several potential reasons for a lack of effect:

  • Concentration: The concentration may be too low for your specific cell line. Some cell lines exhibit resistance to mTOR inhibitors and may require higher concentrations.[10]

  • Incubation Time: The treatment duration may be too short. While some signaling events can be observed within hours, phenotypic changes like decreased proliferation may take 24-72 hours or longer.[12]

  • Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as mutations in mTOR or FKBP12, or activation of bypass signaling pathways like the MAPK/ERK pathway.[10][13]

  • Compound Stability: Ensure the compound has been stored correctly (-20°C or -80°C) and that the stock solution is not degraded.[1]

  • Experimental Readout: The chosen endpoint may not be sensitive to mTOR inhibition in your specific context.

Q5: I am observing significant cytotoxicity. How can I mitigate this?

A5: If you observe high levels of cell death, consider the following:

  • Lower the Concentration: You may be using a concentration that is too high. Perform a dose-response curve to identify a concentration that inhibits mTOR signaling without causing widespread cell death.

  • Reduce Incubation Time: Shorten the treatment duration to a time point sufficient to observe the desired effect on the signaling pathway without inducing excessive apoptosis.

  • Off-Target Effects: At very high concentrations, the possibility of off-target effects increases.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of p-S6K or p-4E-BP1 Ineffective concentration.Increase the concentration of this compound. Perform a dose-response curve from 1 nM to 10 µM.
Short incubation time.Increase the incubation time. A typical starting point is 1-4 hours for signaling studies.
Cell line is resistant.Screen for mutations in mTOR or FKBP12. Consider combination therapies with inhibitors of bypass pathways (e.g., MEK inhibitors).[13]
Degraded compound.Prepare fresh stock solutions. Verify compound integrity.
High variability between replicates Inconsistent cell seeding.Ensure uniform cell seeding density and even distribution in multi-well plates.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of the compound in the media.
Edge effects in plates.Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile PBS or media.
Unexpected increase in p-Akt (S473) Feedback loop activation.Inhibition of mTORC1 by rapalogs can relieve a negative feedback loop, leading to the activation of Akt via mTORC2.[4] This is a known phenomenon. Consider using a dual mTORC1/mTORC2 inhibitor if this is problematic for your experiment.
Discrepancy between signaling and phenotypic results Temporal disconnect.Signaling changes often precede phenotypic outcomes. Ensure you are assessing each at the appropriate time point.
Functional redundancy.Other signaling pathways may compensate for mTOR inhibition, maintaining the observed phenotype.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.[12]

  • Viability Assessment: At each time point, assess cell viability using an appropriate method, such as an MTT or resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Verifying mTORC1 Inhibition via Western Blot
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) determined from the viability assay, as well as a vehicle control.

  • Incubation: Incubate the cells for a shorter period suitable for observing signaling changes (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands to determine the extent of inhibition of S6K and 4E-BP1 phosphorylation at different concentrations of the compound.

Quantitative Data Summary

Table 1: Reported IC50 Values for mTOR Inhibitors in Various Cell Lines

CompoundCell LineAssayIC50Reference
This compoundT-cellsNot specified1500 nM[1]
RapamycinPC-3 (Prostate Cancer)p-S6K1 (T389) Inhibition~100 nM[10]
RapamycinMCF-7 (Breast Cancer)Cell Growth Inhibition20 nM[10]
RapamycinMDA-MB-231 (Breast Cancer)Cell Growth Inhibition20 µM[10]
Everolimus (RAD001)Various Cancer Cell LinesGrowth InhibitionLow nanomolar range[5]
Torin 1GeneralmTOR Kinase Activity2-10 nM[8]

Note: The sensitivity to mTOR inhibitors can vary significantly between cell lines.[10]

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin This compound + FKBP12 Rapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, 24-72h) Range: 1 nM - 10 µM start->dose_response determine_ic50 2. Determine IC50 for Growth Inhibition dose_response->determine_ic50 western_blot 3. Western Blot for mTORC1 Signaling (p-S6K, p-4E-BP1, 1-4h) determine_ic50->western_blot select_conc 4. Select Optimal Concentration(s) (Balance efficacy and toxicity) western_blot->select_conc functional_assay 5. Perform Functional Assays (Apoptosis, Migration, etc.) select_conc->functional_assay end End: Data Analysis functional_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Issue: No observed effect of the compound check_conc Is the concentration range appropriate? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes increase_conc Action: Increase concentration and perform dose-response. check_conc->increase_conc No check_readout Is the experimental readout sensitive? check_time->check_readout Yes increase_time Action: Increase incubation time. check_time->increase_time No check_compound Is the compound stock viable? check_readout->check_compound Yes change_readout Action: Use a more direct readout (e.g., Western for p-S6K). check_readout->change_readout No new_stock Action: Prepare fresh stock solution. check_compound->new_stock No consider_resistance Potential Issue: Cell line resistance. check_compound->consider_resistance Yes

Caption: Troubleshooting decision tree for experiments with this compound.

References

troubleshooting inconsistent results with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin, also known as Torkinib or PP242. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent and selective mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Torkinib?

A1: Torkinib is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike rapamycin, which primarily inhibits mTOR Complex 1 (mTORC1), Torkinib inhibits both mTORC1 and mTORC2.[1][3] It binds to the ATP-binding site in the kinase domain of mTOR, preventing the phosphorylation of downstream targets involved in cell growth, proliferation, and survival.[4]

Q2: What are the key differences between Torkinib and Rapamycin?

A2: The primary difference lies in their mechanism and scope of mTOR inhibition. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially inhibit mTORC1 and do not directly inhibit mTORC2.[4][5] Torkinib, being an ATP-competitive inhibitor, blocks the kinase activity of both mTORC1 and mTORC2, leading to a more complete inhibition of mTOR signaling.[1][4] This can result in different and often more potent cellular effects compared to rapamycin.[1][6]

Q3: What are the known off-target effects of Torkinib?

A3: While Torkinib is highly selective for mTOR, some off-target activity has been reported, particularly at higher concentrations.[7] Known off-target kinases include PKCα, RET, and JAK2.[1][3][7] It is crucial to perform dose-response experiments and consider potential off-target effects when interpreting unexpected phenotypes.[8]

Q4: How should I prepare and store Torkinib stock solutions?

A4: Torkinib is typically dissolved in dimethyl sulfoxide (DMSO).[2][3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture absorbed by the solvent.[3] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Troubleshooting Guide

Inconsistent Results in Cell-Based Assays
ProblemPossible CauseRecommended Solution
Variable IC50/GI50 values across experiments. Cell density and growth phase: Cell number and metabolic activity at the time of treatment can significantly impact results.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding Torkinib.
Inconsistent drug concentration: Errors in serial dilutions or evaporation of the solvent from stock solutions.Prepare fresh dilutions for each experiment. Use low-evaporation plates or seal plates during long incubations.
Solubility issues: Torkinib precipitation upon dilution in aqueous media.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions in serum-free media before adding to the final culture. Sonication may aid in solubilization.[2][9]
Unexpected or off-target effects observed. High Torkinib concentration: Off-target kinase inhibition (e.g., PKCα, RET, JAK2) can occur at higher concentrations.[1][3][7]Perform a dose-response experiment to determine the lowest effective concentration. Compare the phenotypic response with known downstream markers of mTOR inhibition.[8]
Cell line-specific signaling: The cellular context, including the status of upstream pathways like PI3K/AKT, can influence the response to mTOR inhibition.Characterize the baseline signaling pathway activity in your cell line. Consider using multiple cell lines to confirm findings.
Little to no effect of Torkinib. Drug inactivity: Improper storage or handling of Torkinib leading to degradation.Use freshly prepared stock solutions and store them properly.
Resistant cell line: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors.Confirm target engagement by assessing the phosphorylation status of downstream mTOR targets (e.g., p-S6K, p-4E-BP1, p-AKT S473) via Western blot.
Issues with Western Blotting
ProblemPossible CauseRecommended Solution
No change in phosphorylation of mTOR targets. Insufficient treatment time or concentration: The kinetics of target dephosphorylation can vary between cell lines.Perform a time-course and dose-response experiment to optimize treatment conditions.
Poor antibody quality: The primary antibody may not be specific or sensitive enough.Use validated antibodies for phospho-proteins. Run positive and negative controls to ensure antibody performance.
Suboptimal protein extraction: Phosphatase activity during cell lysis can lead to dephosphorylation of target proteins.Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice throughout the procedure.
High background or non-specific bands. Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding.Optimize antibody dilutions.
Inadequate blocking: Insufficient blocking of the membrane can result in high background.Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[10]
Insufficient washing: Inadequate washing steps can leave unbound antibodies on the membrane.Increase the number and duration of washes with TBST.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Torkinib (PP242)

TargetAssay TypeIC50 / GI50Cell Line / Conditions
mTORCell-free kinase assay8 nM-
mTORC1In vitro kinase assay30 nM-
mTORC2In vitro kinase assay58 nM-
p110δIn vitro kinase assay102 nM-
DNA-PKIn vitro kinase assay408 nM-
p110αIn vitro kinase assay1.96 µM-
p110βIn vitro kinase assay2.2 µM-
p110γIn vitro kinase assay1.27 µM-
PKCαIn vitro kinase assay49 nM-
p190-transformed murine BMProliferation assay12 nM-
SUP-B15Proliferation assay90 nM-
K562Proliferation assay85 nM-
SKOV3Proliferation assay0.49 µM-
PC3Proliferation assay0.19 µM-
786-OProliferation assay2.13 µM-
U87Proliferation assay1.57 µM-

Data compiled from multiple sources.[3][11]

Experimental Protocols

Detailed Western Blot Protocol for mTOR Pathway Analysis
  • Cell Lysis:

    • After treatment with Torkinib, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR targets (e.g., mTOR, AKT, S6K, S6, 4E-BP1) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Cell Viability Assay Protocol (Resazurin-based)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of Torkinib in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Torkinib. Include a vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • Resazurin Addition and Incubation:

    • Add resazurin solution to each well to a final concentration of 10% of the culture volume.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the Torkinib concentration to determine the IC50 or GI50 value.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates & inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates S473 Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton Torkinib Torkinib (this compound) Torkinib->mTORC1 Torkinib->mTORC2 S6 Ribosomal Protein S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Torkinib inhibits both mTORC1 and mTORC2 complexes in the mTOR signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify Reagent Quality - Torkinib integrity - Antibody validation - Fresh DMSO Start->Check_Reagents Check_Protocol Review Experimental Protocol - Cell density & health - Incubation times - Dilution accuracy Start->Check_Protocol Solubility_Issue Investigate Solubility - Check for precipitation - Optimize DMSO concentration Check_Reagents->Solubility_Issue Check_Protocol->Solubility_Issue Off_Target Consider Off-Target Effects - Review literature - Perform dose-response Solubility_Issue->Off_Target [Solubility OK] Optimize_Assay Optimize Assay Parameters - Titrate antibody concentrations - Adjust incubation times Solubility_Issue->Optimize_Assay [Precipitation] Validate_Target Confirm On-Target Engagement (Western Blot for p-mTOR targets) Off_Target->Validate_Target [Dose-dependent] Refine_Hypothesis Refine Hypothesis/ Experimental Design Off_Target->Refine_Hypothesis [Off-target likely] Optimize_Assay->Validate_Target Consistent_Results Consistent and Reliable Data Validate_Target->Consistent_Results [Target engaged] Validate_Target->Refine_Hypothesis [Target not engaged] Refine_Hypothesis->Start

Caption: A logical workflow for troubleshooting inconsistent results with Torkinib.

References

minimizing off-target effects of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general properties of rapamycin and its analogs (rapalogs). As of the latest update, specific experimental data and off-target effect profiles for 42-(2-Tetrazolyl)rapamycin are not extensively available in public literature. Researchers should use this guide as a starting point and perform careful dose-response and selectivity studies for their specific cell lines and models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a derivative of rapamycin, an inhibitor of the mechanistic Target of Rapamycin (mTOR). Like other rapalogs, it is expected to form a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, primarily inhibiting the mTOR Complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

Q2: What are the potential off-target effects of rapalogs like this compound?

A2: The most significant off-target effect of rapamycin and its analogs is the inhibition of mTOR Complex 2 (mTORC2), particularly with chronic or high-concentration treatment.[1][2] Inhibition of mTORC2 can disrupt normal metabolic processes, leading to side effects such as hyperglycemia, hyperlipidemia, and insulin resistance.[3] This is because mTORC2 is a key regulator of AKT, a critical protein in the insulin signaling pathway.[1]

Q3: How can I minimize the off-target inhibition of mTORC2?

A3: To minimize mTORC2 inhibition, it is crucial to use the lowest effective concentration of the compound and the shortest possible treatment duration.[3] Performing a careful dose-response curve to determine the optimal concentration for mTORC1 inhibition with minimal impact on mTORC2 is highly recommended. Intermittent dosing schedules have also been explored as a strategy to reduce side effects associated with chronic mTOR inhibition.[1][3]

Q4: I'm observing high variability in my experimental results. What could be the cause?

A4: High variability with rapalogs can stem from several factors. Ensure consistent storage of your compound, as they can be sensitive to degradation.[4][5] Prepare fresh dilutions for each experiment from a concentrated stock solution. The solubility of rapalogs in aqueous media can be poor, leading to precipitation and inaccurate concentrations.[4][6] Finally, cell line sensitivity to mTOR inhibitors can vary significantly.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of mTORC1 signaling (e.g., p-S6K, p-4E-BP1). 1. Insufficient drug concentration or treatment time. Different cell lines have varying sensitivities.[7]2. Compound degradation. Improper storage or repeated freeze-thaw cycles of stock solutions.3. Poor solubility. The compound may have precipitated out of the cell culture medium.[4]1. Perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and time points (e.g., 1, 6, 24 hours).2. Aliquot stock solutions and store at -80°C. Prepare fresh working solutions for each experiment.[6]3. Pre-warm media to 37°C before adding the compound. Add the media to the tube containing the drug stock and vortex immediately to aid dissolution.[4]
Unexpected cell toxicity or off-target effects at effective concentrations. 1. Inhibition of mTORC2. This is a common off-target effect with prolonged or high-dose treatment.[1][3]2. Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5]1. Assess mTORC2 signaling. Check the phosphorylation status of mTORC2 substrates like AKT at Ser473.[1] Use lower concentrations or shorter incubation times.2. Include a vehicle control. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[6]
Inconsistent results when assessing autophagy. 1. Autophagic flux not measured. An increase in LC3-II can indicate either induction of autophagy or a block in lysosomal degradation.[5]2. Baseline autophagy levels vary. Different cell types and culture conditions can have different basal levels of autophagy.1. Measure autophagic flux. Use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine in parallel with your compound treatment. A further increase in LC3-II in the presence of the inhibitor confirms increased flux.[5]2. Always include an untreated control. This will allow you to assess the change in autophagy relative to the baseline for each experiment.

Quantitative Data Summary for Rapalogs

Since specific data for this compound is not available, the following table provides illustrative IC50 values for rapamycin and a common analog, everolimus, to give researchers a general idea of the expected potency.

Compound Target IC50 (Illustrative) Cell Line
RapamycinmTOR~0.1 nMHEK293[8]
EverolimusmTOR~1-5 nMVarious Cancer Cell Lines

Note: IC50 values are highly dependent on the cell line, assay conditions, and treatment duration. This table is for reference only.

Experimental Protocols

Protocol 1: Western Blotting for mTOR Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the mTORC1 and mTORC2 pathways.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat with this compound at various concentrations and for different durations. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Visualizations

mTOR Signaling Pathway

Caption: The mTOR signaling pathway highlighting the primary on-target (mTORC1) and potential off-target (mTORC2) effects of this compound.

Experimental Workflow for Assessing mTORC1/mTORC2 Selectivity

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot lysis->western mTORC1_analysis Analyze mTORC1 Markers: p-S6K, p-4E-BP1 western->mTORC1_analysis mTORC2_analysis Analyze mTORC2 Marker: p-AKT (S473) western->mTORC2_analysis data_analysis Data Analysis: Determine IC50 for mTORC1 Assess mTORC2 inhibition mTORC1_analysis->data_analysis mTORC2_analysis->data_analysis conclusion Conclusion: Determine Optimal On-Target Concentration data_analysis->conclusion

Caption: A logical workflow for determining the on-target and off-target effects of this compound on mTORC1 and mTORC2 signaling.

References

Validation & Comparative

A Comparative Guide to 42-(2-Tetrazolyl)rapamycin and Second-Generation mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator for cell metabolism, growth, proliferation, and survival.[1][2][3] Its dysregulation is a common feature in various diseases, most notably cancer, making it a significant therapeutic target.[4] Inhibitors of mTOR are broadly classified into two generations based on their mechanism of action. This guide provides an objective comparison between the first-generation allosteric inhibitor, 42-(2-Tetrazolyl)rapamycin, and the second-generation ATP-competitive mTOR kinase inhibitors.

This compound is a derivative of rapamycin (sirolimus), classifying it as a "rapalog," or a first-generation mTOR inhibitor.[5] These rapalogs function by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, primarily inhibiting the mTOR Complex 1 (mTORC1).[4][6] This mode of action is distinct from that of second-generation inhibitors, which were developed to overcome some of the limitations observed with rapalogs, such as the feedback activation of the PI3K/Akt signaling pathway.[4]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between the two generations of mTOR inhibitors lies in their binding site and the resulting scope of pathway inhibition.

  • First-Generation mTOR Inhibitors (Rapalogs): Represented here by this compound, these molecules are allosteric inhibitors. They do not bind to the kinase domain directly. Instead, the FKBP12-rapalog complex binds to mTORC1, destabilizing the complex and preventing it from phosphorylating its downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[4] This inhibition is highly specific to mTORC1; mTOR Complex 2 (mTORC2) is largely insensitive to acute treatment with rapalogs, although long-term exposure can inhibit mTORC2 assembly in some cell types.[6][7] A significant consequence of mTORC1-specific inhibition is the disruption of a negative feedback loop, which can lead to the activation of the pro-survival PI3K/Akt pathway.[4]

  • Second-Generation mTOR Inhibitors: This class of inhibitors, including compounds like sapanisertib and OSI-027, are ATP-competitive. They directly target the kinase domain of mTOR.[4] Because both mTORC1 and mTORC2 rely on this catalytic domain for their function, these drugs inhibit both complexes.[4][8] This dual inhibition provides a more comprehensive blockade of mTOR signaling, preventing the feedback activation of Akt that limits the efficacy of rapalogs.[8]

mTOR_Pathway_Inhibition cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Akt Akt Akt->mTORC1 Inhibits via TSC1/2 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Akt_p Akt (S473) (Pro-survival) mTORC2->Akt_p S6K1->mTORC1 Negative Feedback CellGrowth Cell Growth & Proliferation S6K1->CellGrowth 4EBP1->CellGrowth Akt_p->CellGrowth Rapalogs 1st Gen: Rapalogs (e.g., this compound) Rapalogs->mTORC1 Allosteric Inhibition ATP_Comp 2nd Gen: ATP-Competitive Inhibitors ATP_Comp->mTORC1 Kinase Domain Inhibition ATP_Comp->mTORC2

Caption: mTOR signaling pathway showing distinct inhibition points for first and second-generation inhibitors.

Comparative Performance

The differing mechanisms of action translate to distinct preclinical and clinical performance profiles. Second-generation inhibitors often demonstrate superior anti-proliferative activity in vitro, especially in cancer cell lines with activated PI3K/Akt signaling.[4]

FeatureThis compound (First-Gen Rapalog)Second-Generation mTOR Inhibitors
Target Allosteric site on mTOR (FRB domain)[4]ATP-binding site in mTOR kinase domain[4][8]
Binding Partner Requires FKBP12 to form an active inhibitory complex[4][6]Directly binds to mTOR
Effect on mTORC1 Potent inhibition[4][8]Potent inhibition[4][8]
Effect on mTORC2 Largely insensitive (acute); partial inhibition with long exposure[6][7]Potent inhibition[4][8]
Akt Feedback Loop Can lead to feedback activation of Akt signaling[4][8]Blocks feedback activation of Akt[8]
Representative Compounds Sirolimus, Everolimus, Temsirolimus, Ridaforolimus[8][9]Sapanisertib, OSI-027, Torin-1, Vistusertib[8]

Table 1. Mechanistic and functional comparison of first and second-generation mTOR inhibitors.

Preclinical Efficacy Data

Preclinical studies consistently show that the dual inhibition of mTORC1 and mTORC2 by second-generation inhibitors results in greater anti-proliferative effects compared to rapalogs alone. While specific data for this compound is not widely published, data from other rapalogs like rapamycin and everolimus can serve as a benchmark.

CompoundGenerationCell LineAssay TypeIC₅₀ / Effect
Rapamycin First (Rapalog)Pediatric Low-Grade GliomaProliferationLess effective than Sapanisertib[4]
Sapanisertib SecondPediatric Low-Grade GliomaProliferationMore effective than Rapamycin[4]
Rapamycin First (Rapalog)Colon Cancer XenograftTumor GrowthLess effective than OSI-027[4]
OSI-027 SecondColon Cancer XenograftTumor GrowthSuperior efficacy compared to Rapamycin[4]
Everolimus First (Rapalog)Breast Cancer CellsProliferationLess potent than NVP-BEZ235[10]
NVP-BEZ235 Second (Dual PI3K/mTOR)Breast Cancer CellsProliferationGreater antiproliferative activity than Everolimus[10]

Table 2. Summary of comparative preclinical efficacy. Note: NVP-BEZ235 is a dual PI3K/mTOR inhibitor, representing a class within the broader second-generation approach.

Experimental Protocols

To evaluate and compare the efficacy of mTOR inhibitors, standardized in vitro assays are essential. Below are representative protocols for assessing cell viability and target engagement.

Cell Viability Assay (MTT Assay)

This protocol is used to measure the anti-proliferative effects of the mTOR inhibitors on cancer cell lines.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound and a comparator second-generation inhibitor (e.g., sapanisertib) in cell culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[4]

Western Blot Analysis for mTOR Pathway Inhibition

This protocol assesses the inhibitor's ability to block the phosphorylation of downstream targets of mTORC1 and mTORC2.

Objective: To confirm the differential inhibition of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt Ser473) signaling.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the selected inhibitors at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-S6K (Thr389), p-4E-BP1 (Thr37/46), p-Akt (Ser473), and total S6K, 4E-BP1, Akt, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control.

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Lines & Inhibitors culture Cell Culture & Plating start->culture treat Treat with Inhibitor (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT, 72h) treat->viability western Protein Lysates (2-4h treatment) treat->western ic50 Calculate IC50 viability->ic50 wb_analysis Western Blot Analysis (p-S6K, p-Akt, etc.) western->wb_analysis data_analysis Comparative Data Analysis wb_analysis->data_analysis ic50->data_analysis

Caption: General workflow for comparing the in vitro performance of mTOR inhibitors.

Conclusion

This compound, as a first-generation mTOR inhibitor, offers high specificity for mTORC1. This class of drugs, known as rapalogs, has established clinical utility. However, their efficacy can be limited by the Akt feedback activation loop. Second-generation mTOR inhibitors were designed to overcome this limitation by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more potent and comprehensive blockade of the mTOR pathway, which has been demonstrated in numerous preclinical studies.[4] However, this broader activity has not always resulted in superior clinical outcomes, sometimes due to a less favorable toxicity profile.[4] The choice between a highly specific mTORC1 inhibitor and a dual mTORC1/mTORC2 inhibitor depends on the specific genetic context of the disease and the therapeutic window that can be achieved.

References

Validating the mTOR Inhibitory Activity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its signaling pathway is often dysregulated in various human diseases, particularly cancer, making it a significant target for therapeutic intervention.[3][4] 42-(2-Tetrazolyl)rapamycin, also known as temsirolimus, is a specific inhibitor of mTOR.[5] This guide provides a comparative analysis of the mTOR inhibitory activity of temsirolimus against other notable mTOR inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of mTOR Inhibitor Potency

The efficacy of mTOR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for temsirolimus and a selection of alternative mTOR inhibitors, including first-generation rapalogs and second-generation ATP-competitive inhibitors.

InhibitorTypeTarget(s)IC50 Value(s)Cell Line / Assay Condition
Temsirolimus (CCI-779) First-generation (Rapalog)mTORC11.76 µMCell-free assay
11.2 µM - 34.6 µMCanine mammary adenocarcinoma cell lines
Everolimus (RAD001)First-generation (Rapalog)mTORC1Similar to rapamycinMCF-7 cell lines
33.0 µM - 36.6 µMCanine mammary adenocarcinoma cell lines
Rapamycin (Sirolimus)First-generation (Rapalog)mTORC1~0.2 nMHT-1080 cell line
AZD8055Second-generationmTORC1/mTORC20.8 nMMDA-MB-468 cells
20-50 nMVarious cancer cell lines
23.8 µM, 95.8 nM, 237 nMPancreatic cancer cell lines (AZACL1, AZACL2, cPAC-1)
OSI-027Second-generationmTORC1/mTORC222 nM (mTORC1), 65 nM (mTORC2)Biochemical assay
NVP-BEZ235Dual InhibitorPI3K/mTOR20.7 nM (mTOR)Not specified
GDC-0941Dual InhibitorPI3K/mTOR580 nM (mTOR)Not specified
PP242 (Torkinib)Second-generationmTORC1/mTORC28 nMCell-free assays

Experimental Protocols

In Vitro mTOR Kinase Assay (DELFIA)

This protocol describes a method to determine the in vitro inhibitory activity of compounds like temsirolimus on mTOR kinase.[6]

  • Enzyme Preparation : Dilute purified Flag-mTOR in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).

  • Compound Addition : Add 0.5 µL of the test compound (e.g., temsirolimus) at various concentrations to the wells of a 96-well plate. Then, add 12 µL of the diluted enzyme to each well and mix briefly.

  • Kinase Reaction Initiation : Start the reaction by adding 12.5 µL of kinase assay buffer containing ATP and His6-S6K1 substrate to a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K1.

  • Incubation : Incubate the reaction plate for 2 hours at room temperature with gentle shaking.

  • Reaction Termination : Stop the reaction by adding 25 µL of Stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, and 20 mM EGTA).

  • Detection :

    • Transfer 25 µL of the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to allow the biotinylated S6K1 to bind.

    • Wash the wells four times with PBS containing 0.05% Tween 20 (PBST).

    • Add 100 µL of DELFIA buffer with 40 ng/mL Eu-P(T389)-S6K antibody and incubate for 1 hour with gentle agitation.

    • Wash the wells again four times with PBST.

    • Add 100 µL of DELFIA Enhancement solution to each well.

    • Read the plate in a PerkinElmer Victor model plate reader to measure time-resolved fluorescence.

Western Blot Analysis for mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of downstream targets of mTOR, providing a measure of the inhibitor's cellular activity.[7]

  • Cell Lysis : Treat cells with the mTOR inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a protein assay kit (e.g., Bio-Rad protein assay).[7]

  • SDS-PAGE : Resolve 25 µg of protein lysate on a 10% polyacrylamide SDS-PAGE gel at 150 V for 1 hour.[7]

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose membrane at 250 mA for 90 minutes.[7]

  • Blocking : Block the membrane with 5% non-fat dry milk in TBST (100 mM Tris pH 7.5, 0.9% NaCl, 0.1% Tween 20) for 1 hour at room temperature with constant shaking.[7]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR targets (e.g., p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Key Processes

mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that regulates key cellular processes. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and sensitivities to inhibitors.[8][9]

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Temsirolimus Temsirolimus (Rapalogs) Temsirolimus->mTORC1 ATP_Inhibitors ATP-competitive Inhibitors ATP_Inhibitors->mTORC1 ATP_Inhibitors->mTORC2

Caption: The mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2.

Experimental Workflow for Evaluating mTOR Inhibitors

The following diagram illustrates a typical workflow for assessing the efficacy of an mTOR inhibitor.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with mTOR Inhibitor (e.g., Temsirolimus) cell_culture->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Assays incubation->assay western_blot Western Blot (p-S6K, p-4E-BP1) assay->western_blot  Cellular Activity proliferation_assay Proliferation Assay (e.g., MTS) assay->proliferation_assay Cytotoxicity   data_analysis Data Analysis (IC50 Calculation) western_blot->data_analysis proliferation_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for validating mTOR inhibitor activity.

References

Unveiling the Off-Target Profile of 42-(2-Tetrazolyl)rapamycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity of the potent mTOR inhibitor, 42-(2-Tetrazolyl)rapamycin, also known as torkinib (PP242), reveals a nuanced off-target profile when compared with other mTOR inhibitors. This guide provides a comprehensive comparison with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals to objectively assess its performance against alternative compounds such as Torin1, AZD8055, and the archetypal mTOR inhibitor, rapamycin.

This compound is a selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1] Unlike the allosteric inhibitor rapamycin, which primarily targets the mTORC1 complex, torkinib inhibits both mTORC1 and mTORC2 complexes with IC50 values of 30 nM and 58 nM, respectively.[2] This dual inhibition offers a more complete blockade of mTOR signaling, which is often dysregulated in various cancers. However, as with all kinase inhibitors, understanding the off-target effects is paramount for predicting potential therapeutic windows and anticipating adverse effects.

Comparative Off-Target Analysis

The selectivity of torkinib and other mTOR inhibitors has been evaluated against a broad range of kinases. The following tables summarize the quantitative data, presenting a clear comparison of their off-target profiles.

KinaseTorkinib (PP242) IC50 (nM)Torin1 IC50 (nM)AZD8055 IC50 (nM)Rapamycin
mTOR 8 [2]3 [3]0.8 [4]Allosteric Inhibitor of mTORC1 [5]
DNA-PK410[2]1000[6]>1000-fold selective over PI3K-like kinases[4]Not a direct kinase inhibitor
ATM-600[6]>1000-fold selective over PI3K-like kinases[4]Not a direct kinase inhibitor
PI3Kα2000[2]1800[6]>1000-fold selective[7]Not a direct kinase inhibitor
PI3Kβ2200[2]->1000-fold selective[7]Not a direct kinase inhibitor
PI3Kγ1300[2]->1000-fold selective[7]Not a direct kinase inhibitor
PI3Kδ100[2]->1000-fold selective[7]Not a direct kinase inhibitor
Ret>90% inhibition at 800 nM[2]-Inactive against 260 kinases at 10 µM[4]Not a direct kinase inhibitor
PKCα49[8]-Inactive against 260 kinases at 10 µM[4]Not a direct kinase inhibitor
PKCβII>75% inhibition at 800 nM[2]-Inactive against 260 kinases at 10 µM[4]Not a direct kinase inhibitor
JAK2 (V617F)>75% inhibition at 800 nM[2]-Inactive against 260 kinases at 10 µM[4]Not a direct kinase inhibitor

Table 1: Comparative IC50 Values of mTOR Inhibitors Against On-Target and Key Off-Target Kinases. This table highlights the potent on-target activity of torkinib, Torin1, and AZD8055 against mTOR. While demonstrating selectivity against the PI3K family, torkinib shows some inhibitory activity against other kinases like Ret, PKCα, and JAK2 at higher concentrations. AZD8055 exhibits a remarkably clean off-target profile in the presented data. Rapamycin's mechanism as an allosteric inhibitor of mTORC1 distinguishes it from the ATP-competitive inhibitors.

Kinome-Wide Selectivity Profiling

Broader screening against a large panel of kinases provides a more comprehensive view of selectivity.

CompoundScreening ConcentrationNumber of Kinases ScreenedNotable Off-Targets (% Inhibition or Binding)
Torkinib (PP242) 10 µM219Ret (>90%), PKCα (>75%), PKCβII (>75%), JAK2 (V617F) (>75%)[2]
Torin1 10 µM442ATM, ATR, DNA-PK[9]
AZD8055 10 µM260No significant activity reported[4]
Rapamycin N/A-Primarily targets mTORC1; chronic treatment can indirectly inhibit mTORC2 assembly and signaling[10][11]

Table 2: Summary of Kinome-Wide Selectivity Screening. This table provides a broader perspective on the off-target profiles. Torkinib (PP242) demonstrates a relatively selective profile, with significant inhibition of a few kinases at a high concentration. Torin1 also shows high selectivity, with its main off-targets being other members of the PI3K-like kinase (PIKK) family. AZD8055 stands out for its exceptional selectivity across a large kinase panel. Rapamycin's off-target effects are primarily linked to the indirect inhibition of mTORC2 signaling over time, rather than direct kinase inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of off-target analysis data, detailed experimental protocols are essential.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

  • Kinase and Substrate: Dilute the purified kinase and its specific substrate to their optimal concentrations in kinase buffer.

  • Test Compound: Prepare a serial dilution of this compound or other test compounds in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).

  • ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[12][13][14]

2. Kinase Reaction:

  • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

  • Incubate the plate at room temperature for 40 minutes.[14]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]

  • Incubate the plate at room temperature for 30-60 minutes.[14]

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound engages its target protein within a cellular context.

1. Cell Treatment:

  • Culture cells to 80-90% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[15]

3. Cell Lysis and Fractionation:

  • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding a lysis buffer.[15]

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]

4. Protein Analysis by Western Blot:

  • Determine the protein concentration of the soluble fraction.

  • Denature the protein samples by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific to the target kinase (e.g., mTOR).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

5. Data Analysis:

  • Plot the normalized band intensity of the target protein as a function of temperature for both the vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Processes

Diagrams are provided to illustrate the relevant signaling pathways and experimental workflows.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates (T308) TSC TSC1/2 AKT->TSC Inhibits mTORC2->AKT Phosphorylates (S473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition Torkinib Torkinib (PP242) Torin1, AZD8055 Torkinib->mTORC2 Torkinib->mTORC1 ATP-Competitive Inhibition

Figure 1: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Off_Target_Workflow Compound Test Compound (e.g., Torkinib) In_Vitro_Screening In Vitro Kinase Profiling (e.g., ADP-Glo) Compound->In_Vitro_Screening Kinome_Scan Broad Kinome Scan Compound->Kinome_Scan Data_Analysis_1 IC50 Determination & Selectivity Analysis In_Vitro_Screening->Data_Analysis_1 Kinome_Scan->Data_Analysis_1 Off_Target_Identification Identification of Potential Off-Targets Data_Analysis_1->Off_Target_Identification Cellular_Assay Cellular Target Engagement (CETSA) Data_Analysis_2 Confirmation of Intracellular Activity Cellular_Assay->Data_Analysis_2 Further_Validation Functional Validation of Off-Target Effects Data_Analysis_2->Further_Validation Off_Target_Identification->Cellular_Assay

Figure 2: Experimental workflow for off-target effects analysis.

References

Selectivity Profile of 42-(2-Tetrazolyl)rapamycin for mTORC1 vs. mTORC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of 42-(2-Tetrazolyl)rapamycin, also known as temsirolimus, for the mammalian target of rapamycin complex 1 (mTORC1) versus mTOR complex 2 (mTORC2). Temsirolimus, a derivative of rapamycin, is a key therapeutic agent and research tool in the study of mTOR signaling. Understanding its selectivity is crucial for interpreting experimental results and for the development of next-generation mTOR inhibitors.

Executive Summary

This compound (temsirolimus) is a first-generation mTOR inhibitor that functions as a highly selective allosteric inhibitor of mTORC1 . It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR within the mTORC1 complex, leading to the inhibition of its signaling cascade.[][2] In contrast, mTORC2 is largely considered insensitive or resistant to acute treatment with temsirolimus and other rapamycin analogs (rapalogs).[3][4] This differential sensitivity is a defining characteristic of first-generation mTOR inhibitors. However, some studies suggest that prolonged exposure to rapalogs can disrupt the assembly and signaling of mTORC2 in certain cell types.[5]

Second-generation mTOR inhibitors, known as ATP-competitive mTOR kinase inhibitors (TORKinibs), have been developed to overcome the limitations of rapalogs by targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2][4] This guide will present a comparative analysis of temsirolimus and these dual mTORC1/mTORC2 inhibitors, supported by quantitative data and detailed experimental methodologies.

Comparative Inhibitor Activity

The following table summarizes the inhibitory concentrations (IC50) of temsirolimus and other representative mTOR inhibitors against mTORC1 and mTORC2. It is important to note that as an allosteric inhibitor, the IC50 of temsirolimus for mTORC1 can vary depending on the assay conditions and cell type, and a direct IC50 for mTORC2 is often not reported due to its general resistance.

InhibitorTypeTarget(s)mTORC1 IC50mTORC2 IC50Notes
This compound (Temsirolimus) Allosteric (Rapalog)mTORC1 ~0.08 nM (cellular, A549)[6]Not typically inhibitedHighly selective for mTORC1. mTOR kinase activity IC50 is 1.76 µM in a cell-free assay.[7]
Rapamycin Allosteric (Rapalog)mTORC1 -Not typically inhibitedThe prototypical allosteric mTORC1 inhibitor.
Ku-0063794 ATP-competitive (TORKinib)mTORC1 & mTORC2 ~10 nM[][8]~10 nM[][8]A potent and selective dual mTORC1/2 inhibitor.
OSI-027 ATP-competitive (TORKinib)mTORC1 & mTORC2 22 nM (biochemical)[8]65 nM (biochemical)[8]A dual mTORC1/2 inhibitor.
Torin-2 ATP-competitive (TORKinib)mTORC1 & mTORC2 ~28.52 nM (cellular, SK-N-BE(2))[9]Not specified separatelyA potent ATP-competitive mTOR inhibitor with a thousand-fold lower IC50 than rapamycin in neuroblastoma cell lines.[9]

mTOR Signaling Pathway and Inhibitor Action

The diagram below illustrates the mTOR signaling pathway, highlighting the distinct components of mTORC1 and mTORC2 and their downstream effectors. The points of inhibition for temsirolimus and ATP-competitive inhibitors are also indicated.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 Raptor Raptor mLST8_1 mLST8 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Rictor Rictor mLST8_2 mLST8 mSIN1 mSIN1 Akt (S473) Akt (S473) mTORC2->Akt (S473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt (S473)->Cell Survival Temsirolimus Temsirolimus Temsirolimus->mTORC1 Allosteric Inhibition ATP-competitive Inhibitors ATP-competitive Inhibitors ATP-competitive Inhibitors->mTORC1 Kinase Inhibition ATP-competitive Inhibitors->mTORC2 Kinase Inhibition

Caption: mTOR Signaling Pathway and Inhibitor Action.

Experimental Protocols

Determining the selectivity of mTOR inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for Downstream Substrate Phosphorylation

This is the most common method to assess mTORC1 and mTORC2 activity in cells. The principle is to measure the phosphorylation status of specific downstream substrates of each complex.

  • mTORC1 Activity Marker: Phosphorylation of S6 Kinase 1 (S6K1) at Threonine 389 (p-S6K1 T389) or phosphorylation of 4E-BP1 at Threonine 37/46 (p-4E-BP1 T37/46).

  • mTORC2 Activity Marker: Phosphorylation of Akt at Serine 473 (p-Akt S473).

Protocol:

  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other mTOR inhibitors for a specified duration (e.g., 2, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6K1 (T389), total S6K1, p-Akt (S473), total Akt, p-4E-BP1 (T37/46), and total 4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the inhibition of mTORC1 and mTORC2 readouts across different inhibitor concentrations.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunopurified mTORC1 and mTORC2.

Protocol:

  • Immunoprecipitation of mTOR Complexes:

    • Lyse cells (e.g., HEK293T) with a CHAPS-based lysis buffer.

    • Incubate the cell lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing ATP and a recombinant substrate.

      • For mTORC1 , use purified, inactive S6K1 or 4E-BP1 as the substrate.

      • For mTORC2 , use purified, inactive Akt1 as the substrate.

    • Add the test inhibitor (e.g., this compound) at various concentrations.

    • Incubate the reaction at 30-37°C for 20-30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and analyze by Western blotting using phospho-specific antibodies for the respective substrates (p-S6K1 T389 or p-Akt S473).

    • Alternatively, for a non-antibody-based readout, use [γ-³²P]ATP in the kinase reaction and detect substrate phosphorylation by autoradiography.

  • Analysis: Determine the concentration of the inhibitor that results in a 50% reduction in substrate phosphorylation to calculate the IC50 value for each complex.

Experimental Workflow for Assessing mTOR Inhibitor Selectivity

The following diagram outlines a typical workflow for characterizing the selectivity of a novel mTOR inhibitor.

Experimental_Workflow Start Start Compound of Interest Compound of Interest Start->Compound of Interest Cell-based Assays Cell-based Assays Compound of Interest->Cell-based Assays Biochemical Assays Biochemical Assays Compound of Interest->Biochemical Assays Western Blot Analysis Western Blot Analysis Cell-based Assays->Western Blot Analysis In Vitro Kinase Assay In Vitro Kinase Assay Biochemical Assays->In Vitro Kinase Assay Analyze p-S6K1 & p-4E-BP1 Analyze p-S6K1 & p-4E-BP1 Western Blot Analysis->Analyze p-S6K1 & p-4E-BP1 Analyze p-Akt (S473) Analyze p-Akt (S473) Western Blot Analysis->Analyze p-Akt (S473) IP-mTORC1 Kinase Assay IP-mTORC1 Kinase Assay In Vitro Kinase Assay->IP-mTORC1 Kinase Assay IP-mTORC2 Kinase Assay IP-mTORC2 Kinase Assay In Vitro Kinase Assay->IP-mTORC2 Kinase Assay Determine Cellular IC50 for mTORC1/C2 Determine Cellular IC50 for mTORC1/C2 Analyze p-S6K1 & p-4E-BP1->Determine Cellular IC50 for mTORC1/C2 Analyze p-Akt (S473)->Determine Cellular IC50 for mTORC1/C2 Determine Biochemical IC50 for mTORC1/C2 Determine Biochemical IC50 for mTORC1/C2 IP-mTORC1 Kinase Assay->Determine Biochemical IC50 for mTORC1/C2 IP-mTORC2 Kinase Assay->Determine Biochemical IC50 for mTORC1/C2 Compare Selectivity Profile Compare Selectivity Profile Determine Cellular IC50 for mTORC1/C2->Compare Selectivity Profile Determine Biochemical IC50 for mTORC1/C2->Compare Selectivity Profile

References

Assessing the Potency of mTOR Inhibitors In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of several key mTOR inhibitors. While the primary focus of this guide was intended to be 42-(2-Tetrazolyl)rapamycin, a thorough search of scientific literature and patent databases, including patent US 20080171763 A1 from which it is described as a proagent compound, and the related patent US6015815A detailing tetrazole-containing rapamycin analogs, did not yield specific quantitative in vitro potency data, such as IC50 or EC50 values.[1] The available documentation primarily focuses on the synthesis of these compounds.

Therefore, this guide will focus on a detailed comparison of three well-characterized and widely used mTOR inhibitors: Rapamycin (Sirolimus) , Everolimus (RAD001) , and Temsirolimus (CCI-779) . We will present their performance based on experimental data from various in vitro assays, provide detailed experimental protocols for key methodologies, and visualize the relevant biological pathways and workflows.

Comparative In Vitro Potency of mTOR Inhibitors

The following table summarizes the in vitro potency of Rapamycin, Everolimus, and Temsirolimus from various studies. It is important to note that IC50 and EC50 values can vary depending on the cell line, assay conditions, and specific endpoint measured.

Compound Assay Type Cell Line / System Potency (IC50 / EC50) Reference
Rapamycin IL-2 induced S6K activationT cell lineIC50 = 0.05 nM[2]
Cell Proliferation (MTT Assay)MDA-MB-231IC50 = 7.39 µM (72h)[3]
Everolimus FKBP12 Binding (Cell-free)-IC50 = 1.6-2.4 nM[4]
Cell ProliferationA549IC50 = 1.0 nM[5]
Cell ProliferationNCI-H460IC50 = 0.7 nM[5]
Cell ProliferationMCF7IC50 = 19.4 nM[5]
VEGF-induced HUVEC ProliferationHUVECIC50 = 0.12 nM[4]
Temsirolimus Cell ProliferationA549IC50 = 6.5 nM[5]
Cell ProliferationNCI-H460IC50 = 4.7 nM[5]
Cell ProliferationMCF7IC50 = 150 nM[5]
mTOR Binding (FKBP12)-EC50 = 56 nM[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of the mTORC1 complex.

a. Immunoprecipitation of mTORC1:

  • Culture mammalian cells (e.g., HEK293E) and stimulate with an mTORC1 activator like insulin (100 nM for 15 minutes) to ensure an active complex.[6]

  • Lyse the cells in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors. The use of CHAPS is crucial for maintaining the integrity and activity of the mTORC1 complex.[6]

  • Centrifuge the lysate to pellet cellular debris.

  • Incubate the supernatant with an antibody targeting a core component of mTORC1 (e.g., anti-Raptor or anti-mTOR) for 1.5 hours at 4°C.[6]

  • Add Protein A/G agarose beads and incubate for another hour to capture the antibody-mTORC1 complex.

  • Wash the immunoprecipitated complex multiple times with wash buffers to remove non-specific binding proteins.

b. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer.

  • Add the test compound (e.g., this compound, rapamycin) at various concentrations and incubate for 20 minutes on ice.

  • Initiate the kinase reaction by adding a reaction mixture containing ATP (e.g., 500 µM) and a purified mTORC1 substrate, such as GST-4E-BP1 (e.g., 150 ng).[6] The small GTPase Rheb, a potent activator of mTORC1, can also be included to enhance kinase activity.[6]

  • Incubate the reaction at 30°C for 30-60 minutes with shaking.[6]

  • Stop the reaction by adding SDS-PAGE sample buffer.

c. Detection of Substrate Phosphorylation:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).[1]

  • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Quantify the band intensity to determine the extent of mTORC1 inhibition by the compound.

Cell Proliferation (MTT) Assay

This assay assesses the effect of mTOR inhibitors on cell viability and proliferation.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the mTOR inhibitor (e.g., 0.05-50 nM for rapamycin) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC50 value of the compound.

Western Blotting for Downstream mTORC1 Signaling

This method evaluates the phosphorylation status of key downstream effectors of mTORC1 within the cell.

  • Culture and treat cells with the mTOR inhibitor as described for the cell proliferation assay.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets, such as phospho-p70 S6 Kinase (Thr389) and phospho-4E-BP1 (Thr37/46).[1] Also probe for total p70 S6 Kinase, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound on mTORC1 signaling.

Visualizations

mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling, forming two distinct complexes, mTORC1 and mTORC2, and highlights the mechanism of action of rapamycin and its analogs.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects cluster_inhibition Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 mTOR Raptor GβL Nutrients->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 mTOR Rictor GβL Sin1 Akt->mTORC2 Activates Rheb Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->Akt Phosphorylates (Ser473) Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton FKBP12 FKBP12 FKBP12->mTORC1 Rapalog_FKBP12_complex Rapalog-FKBP12 Complex Rapalog Rapamycin Analogs Rapalog->FKBP12 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival Actin Cytoskeleton->Cell Survival Rapalog_FKBP12_complex->mTORC1

Caption: The mTOR signaling pathway, illustrating the roles of mTORC1 and mTORC2 and the inhibitory action of rapamycin analogs.

Experimental Workflow: In Vitro mTOR Kinase Assay

The following diagram outlines the key steps involved in performing an in vitro mTOR kinase assay to assess the potency of an inhibitor.

In_Vitro_mTOR_Kinase_Assay_Workflow Start Start Cell_Culture 1. Cell Culture & Stimulation (e.g., Insulin) Start->Cell_Culture Cell_Lysis 2. Cell Lysis (CHAPS Buffer) Cell_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation of mTORC1 Cell_Lysis->Immunoprecipitation Inhibitor_Incubation 4. Incubation with mTOR Inhibitor Immunoprecipitation->Inhibitor_Incubation Kinase_Reaction 5. Kinase Reaction (Substrate + ATP) Inhibitor_Incubation->Kinase_Reaction SDS_PAGE 6. SDS-PAGE Kinase_Reaction->SDS_PAGE Western_Blot 7. Western Blot for Phospho-Substrate SDS_PAGE->Western_Blot Analysis 8. Data Analysis & IC50 Determination Western_Blot->Analysis End End Analysis->End

Caption: A typical workflow for an in vitro mTOR kinase assay to determine inhibitor potency.

Logical Relationship: Rapalog-Mediated mTORC1 Inhibition

This diagram illustrates the logical steps leading to the inhibition of mTORC1 by rapamycin and its analogs (rapalogs).

Rapalog_Inhibition_Logic Rapalog Rapalog Complex Rapalog-FKBP12 Complex Rapalog->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Binds to FRB domain Inhibition mTORC1 Inhibition mTORC1->Inhibition Allosteric Inhibition

Caption: Logical flow of rapamycin analog (rapalog) action, from binding FKBP12 to the allosteric inhibition of mTORC1.

References

A Comparative Guide: 42-(2-Tetrazolyl)rapamycin and Sirolimus in Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunosuppressive and anti-proliferative agents, sirolimus (rapamycin) has long been a cornerstone, particularly in preventing organ transplant rejection and in the coating of drug-eluting stents (DES) to prevent restenosis. The quest for analogs with improved pharmacokinetic profiles and therapeutic windows has led to the development of semi-synthetic derivatives, including tetrazole-containing rapamycin analogs. This guide provides a comparative overview of one such analog, 42-(2-Tetrazolyl)rapamycin, and the parent compound, sirolimus.

Direct comparative studies detailing the experimental data for this compound versus sirolimus are not extensively available in peer-reviewed literature. However, to provide a relevant and data-driven comparison, this guide will focus on zotarolimus, a closely related tetrazole-substituted rapamycin analog (substituted at the C-40 position) that has undergone extensive clinical evaluation against sirolimus in drug-eluting stents. The findings from these studies offer valuable insights into the potential advantages and disadvantages of tetrazole modification to the rapamycin scaffold.

Mechanism of Action: Targeting the mTOR Pathway

Both sirolimus and its tetrazole-containing analogs exert their effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] The process begins with the drug binding to the intracellular receptor FKBP12. This drug-FKBP12 complex then binds to the mTORC1 complex, inhibiting its downstream signaling. This inhibition ultimately leads to the arrest of the cell cycle at the G1 phase, thereby preventing the proliferation of cells such as vascular smooth muscle cells, which is a key factor in restenosis following stent implantation.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis of Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Sirolimus Sirolimus / Tetrazole Analog FKBP12 FKBP12 Sirolimus->FKBP12 Complex Drug-FKBP12 Complex Sirolimus->Complex FKBP12->Complex Complex->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 1: Simplified mTOR Signaling Pathway.

Comparative Clinical Performance: Zotarolimus vs. Sirolimus in Drug-Eluting Stents

Clinical trials comparing zotarolimus-eluting stents (ZES) and sirolimus-eluting stents (SES) have provided a wealth of data on their relative safety and efficacy in treating coronary artery disease. The following tables summarize key findings from major randomized controlled trials.

Angiographic and Clinical Outcomes at 9 Months to 1 Year
OutcomeZotarolimus-Eluting Stent (ZES)Sirolimus-Eluting Stent (SES)p-valueStudy
In-Segment Late Lumen Loss (mm) 0.34 ± 0.440.13 ± 0.32<0.001[1]
In-Segment Binary Restenosis (%) 11.74.30.04[1]
Target Lesion Revascularization (TLR) (%) 9.8 (total), 6.3 (clinically driven)3.50.04 (total), 0.34 (clinically driven)[1]
Major Adverse Cardiac Events (MACE) (%) 630.0002SORT OUT III[2]
Myocardial Infarction (MI) (%) 2<10.006SORT OUT III[2]
Definite Stent Thrombosis (%) 1<10.05SORT OUT III[2]
Composite of Death, MI, and TVR (%) 10.18.30.25ZEST[3]

Data presented as mean ± standard deviation or percentage.

Long-Term Outcomes (5 to 10 Years)
OutcomeZotarolimus-Eluting Stent (ZES)Sirolimus-Eluting Stent (SES)Hazard Ratio (95% CI) / p-valueStudy
Major Adverse Cardiac Events (MACE) at 5 years Similar ratesSimilar rates-SORT OUT III[2]
All-Cause Mortality at 5 years Similar ratesSimilar rates-SORT OUT III[2]
Definite Stent Thrombosis at 5 years Similar ratesSimilar rates-SORT OUT III[2]
Target Lesion Revascularization (TLR) (Landmark analysis after 1 year) LowerHigher-SORT OUT III[2]
10-Year Outcomes (Death, MI, Revascularization) ComparableComparableNot significantly differentSORT OUT III[4]

Experimental Protocols: Randomized Controlled Trials

The data presented above are derived from prospective, randomized, multicenter clinical trials. The general methodology for these studies is outlined below.

Clinical_Trial_Workflow Patient_Population Patient Population (e.g., Native Coronary Artery Disease) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Population->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization ZES_Arm Zotarolimus-Eluting Stent (ZES) Implantation Randomization->ZES_Arm Group 1 SES_Arm Sirolimus-Eluting Stent (SES) Implantation Randomization->SES_Arm Group 2 Follow_Up Clinical and/or Angiographic Follow-up (e.g., 9 months, 1, 5, 10 years) ZES_Arm->Follow_Up SES_Arm->Follow_Up Primary_Endpoints Primary Endpoint Assessment (e.g., MACE, TLR, Stent Thrombosis) Follow_Up->Primary_Endpoints Secondary_Endpoints Secondary Endpoint Assessment (e.g., Angiographic outcomes, individual components of MACE) Follow_Up->Secondary_Endpoints Data_Analysis Statistical Data Analysis Primary_Endpoints->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 2: Generalized Workflow of a Comparative Stent Trial.

Key Methodological Aspects:
  • Study Design: The studies were typically designed as parallel-group, randomized controlled trials.[2]

  • Patient Population: Patients with native coronary artery disease requiring percutaneous coronary intervention were enrolled.[1][2]

  • Intervention: Patients were randomly assigned to receive either a zotarolimus-eluting stent or a sirolimus-eluting stent.

  • Endpoints:

    • Primary endpoints often included a composite of major adverse cardiac events (MACE), such as death, myocardial infarction (MI), and target lesion revascularization (TLR).[2][3]

    • Angiographic endpoints included in-stent or in-segment late lumen loss and binary restenosis, typically assessed at 8 or 9 months.[1]

  • Follow-up: Patients were followed for extended periods, with data collected at various time points (e.g., 9 months, 1 year, 5 years, and 10 years) to assess both short-term and long-term outcomes.[2][4]

Discussion of Advantages

Based on the available data for zotarolimus as a surrogate for tetrazole-substituted rapamycin analogs, the following points can be considered:

  • Potential for a Different Safety Profile: The initial trials with an earlier generation of ZES showed a higher rate of early adverse events compared to SES.[2] However, long-term follow-up suggested a potential reversal of safety profiles, with lower rates of very late stent thrombosis in some analyses.[2][4] This highlights that modifications to the rapamycin molecule can alter the long-term healing response of the vessel wall.

  • Pharmacokinetic Modulation: One of the goals of creating rapamycin analogs is to improve their pharmacokinetic properties. Patents for tetrazole-containing rapamycin analogs suggest they may have shorter in vivo half-lives. While specific pharmacokinetic data for this compound is not available in the public domain, a shorter half-life could potentially reduce systemic side effects.

  • Comparable Long-Term Efficacy: Despite initial differences in angiographic and short-term clinical outcomes, long-term studies (5-10 years) have shown that zotarolimus-eluting stents have comparable efficacy to sirolimus-eluting stents in terms of major clinical endpoints like death, myocardial infarction, and revascularization.[4]

Conclusion

While a direct, data-rich comparison between this compound and sirolimus remains elusive due to a lack of published head-to-head studies, the extensive clinical evaluation of the related tetrazole analog, zotarolimus, provides valuable insights. The comparison with sirolimus reveals that while early-generation zotarolimus-eluting stents were associated with higher rates of restenosis and thrombosis in the short term, long-term outcomes are largely comparable. This suggests that the substitution with a tetrazole group can modulate the biological activity and safety profile of the parent rapamycin molecule. For drug development professionals, these findings underscore the importance of long-term clinical evaluation to fully characterize the risk-benefit profile of novel rapamycin analogs. Future research on this compound should focus on elucidating its specific pharmacokinetic and pharmacodynamic properties to determine its potential advantages over existing mTOR inhibitors.

References

A Comparative Analysis of the Anti-Proliferative Efficacy of 42-(2-Tetrazolyl)rapamycin and Other mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-proliferative effects of 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (ABT-578), in comparison with other key mTOR inhibitors, sirolimus (rapamycin) and everolimus. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the underlying biological pathways to offer a clear and objective comparison for research and development purposes.

Executive Summary

Zotarolimus, a second-generation semi-synthetic derivative of rapamycin, demonstrates potent anti-proliferative activity by inhibiting the mammalian target of rapamycin (mTOR) pathway.[1] This guide presents available data on its efficacy, primarily in the context of immunosuppression and the prevention of vascular smooth muscle cell proliferation, and compares it with the well-established mTOR inhibitors, sirolimus and everolimus. While direct comparative studies of these three compounds in cancer cell lines are limited, this guide compiles the existing in vitro data to provide a valuable resource for researchers.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of mTOR inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for zotarolimus, sirolimus, and everolimus across various cell types.

Table 1: Anti-Proliferative Activity of Zotarolimus (this compound)

Cell TypeAssayIC50 (nM)Reference
Human T-cellsMixed Lymphocyte Reaction (MLR)1.2[2]
Rat T-cellsMixed Lymphocyte Reaction (MLR)1465[2]
Human Coronary Artery Smooth Muscle CellsGrowth Factor-Induced Proliferation0.8[2]
Human Coronary Artery Endothelial CellsProliferation Assay2.6[2]

Table 2: Anti-Proliferative Activity of Sirolimus (Rapamycin)

Cell LineCancer TypeIC50 (µM)Reference
Ca9-22Oral Cancer~15[3]

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Table 3: Anti-Proliferative Activity of Everolimus (RAD001)

Cell Line TypeIC50 RangeReference
Various Cancer Cell Lines<1 nmol/L to >1 µmol/L[4]
Aggressive Lymphoma Cell Lines (Jeko and DHL6)~50 nM for 50% reduction in proliferation[5]

Note: A wide range of IC50 values for everolimus has been reported, reflecting its activity across different cancer types.

Mechanism of Action: The mTOR Signaling Pathway

Zotarolimus, sirolimus, and everolimus share a common mechanism of action. They are all inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[6][7] These compounds first bind to the intracellular protein FK-binding protein 12 (FKBP12).[6] The resulting drug-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[6] This inhibition disrupts downstream signaling pathways, leading to a G1 phase cell cycle arrest and a halt in cell proliferation.[6][8]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Complex cluster_inhibitors mTOR Inhibitors cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activate Nutrients Nutrients Nutrients->mTORC1 Activate p70S6K p70S6K mTORC1->p70S6K Phosphorylate 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylate Zotarolimus Zotarolimus (this compound) FKBP12 FKBP12 Zotarolimus->FKBP12 Sirolimus Sirolimus Sirolimus->FKBP12 Everolimus Everolimus Everolimus->FKBP12 FKBP12->mTORC1 Inhibit Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promote 4EBP1->Protein_Synthesis Inhibit Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Lead to

Figure 1: Simplified mTOR Signaling Pathway and Inhibition by Rapalogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a widely used in vitro method to assess the immuno-modulatory effects of compounds by measuring the proliferation of T-cells in response to alloantigens.[6]

Objective: To determine the IC50 value of a compound for the inhibition of T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two unrelated, healthy donors.

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Mitomycin C or irradiation source to inactivate stimulator cells (for one-way MLR).

  • Test compounds (Zotarolimus, Sirolimus, Everolimus) at various concentrations.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

  • 96-well round-bottom microtiter plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Scintillation counter or flow cytometer.

Procedure (One-Way MLR):

  • Preparation of Cells:

    • Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.

    • Inactivate the stimulator cells by treating with mitomycin C or by irradiation to prevent their proliferation.

    • Wash the cells extensively to remove any residual mitomycin C.

    • Resuspend both responder and stimulator cells in complete RPMI 1640 medium.

  • Assay Setup:

    • Plate the responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

    • Add the test compounds at a range of serial dilutions to triplicate wells. Include vehicle controls.

    • Incubate the plates for 5-7 days in a humidified CO₂ incubator.

  • Measurement of Proliferation:

    • 18-24 hours before harvesting, add ³H-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Alternatively, for non-radioactive methods, stain cells with CFSE before plating and analyze dilution of the dye by flow cytometry, or perform a BrdU incorporation assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

MLR_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measurement Proliferation Measurement cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs (2 Donors) Designate_Cells Designate Responder & Stimulator Cells Isolate_PBMCs->Designate_Cells Inactivate_Stimulators Inactivate Stimulator Cells (Mitomycin C / Irradiation) Designate_Cells->Inactivate_Stimulators Plate_Cells Co-culture Responder & Stimulator Cells in 96-well plate Inactivate_Stimulators->Plate_Cells Add_Compounds Add Test Compounds (Serial Dilutions) Plate_Cells->Add_Compounds Incubate Incubate (5-7 days) Add_Compounds->Incubate Pulse_Label Pulse with ³H-thymidine or other proliferation marker Incubate->Pulse_Label Harvest_Analyze Harvest Cells & Analyze (Scintillation Counter / Flow Cytometer) Pulse_Label->Harvest_Analyze Calculate_Inhibition Calculate % Inhibition Harvest_Analyze->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for a One-Way Mixed Lymphocyte Reaction (MLR) Assay.

Conclusion

References

A Head-to-Head Showdown: Comparing Rapalogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of mTOR inhibitors, selecting the optimal rapalog for preclinical studies is a critical decision. This guide provides an objective, data-driven comparison of four prominent rapalogs: rapamycin (sirolimus), everolimus, temsirolimus, and ridaforolimus. By summarizing key performance indicators from preclinical models, detailing experimental methodologies, and visualizing critical pathways, this guide aims to empower informed decisions in cancer research.

Mechanism of Action: A Shared Target, Subtle Differences

Rapalogs, or rapamycin analogs, are allosteric inhibitors of the mammalian target of rapamycin (mTOR), a pivotal serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Their mechanism involves forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest. While all rapalogs share this fundamental mechanism, they were developed to improve upon the pharmacokinetic properties of the parent compound, rapamycin.[2]

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mTOR_Signaling_Pathway cluster_inhibition Inhibitory Complex RTK RTK PI3K PI3K RTK->PI3K activate Akt Akt PI3K->Akt activate mTORC1 mTORC1 Akt->mTORC1 activate S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Rapalogs Rapalogs FKBP12 FKBP12 Rapalogs->FKBP12 Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis inhibits when active Cell_Growth_Proliferation Cell_Growth_Proliferation Protein_Synthesis->Cell_Growth_Proliferation {Rapalogs FKBP12} {Rapalogs FKBP12} {Rapalogs FKBP12}->mTORC1 inhibit

Caption: The mTOR Signaling Pathway and Rapalog Inhibition.

In Vitro Efficacy: A Look at Cellular Potency

The anti-proliferative activity of rapalogs is a key measure of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct head-to-head comparisons of all four rapalogs in the same panel of cell lines are limited in the published literature, available data suggest that their potency can be cell-line dependent.

RapalogCell LineCancer TypeIC50 (nM)Reference
Rapamycin MCF-7Breast Cancer~1-20[3]
PC-3Prostate CancerNot specified, similar to temsirolimus
Everolimus MCF-7Breast Cancer~1-20[3]
786-0Renal Cell CarcinomaInduces 32-45% growth inhibition at 1-10 µM[4]
SK-HEP-1Liver CancerInduces 25-50% growth inhibition at various concentrations[4]
Temsirolimus 786-0Renal Cell CarcinomaInduces 32-45% growth inhibition at 1-10 µM[4]
PC-3Prostate CancerNot specified, similar to rapamycin
Ridaforolimus MultipleVariousDose-dependent inhibition of mTOR activity[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here are for comparative purposes and are drawn from individual studies.

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

RapalogTumor ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Rapamycin B16-OVA xenograftMelanomaNot specifiedShown to have in vivo efficacy[6]
Everolimus B16-OVA xenograftMelanomaNot specifiedShown to have in vivo efficacy[6]
Temsirolimus PC3 xenograftProstate CancerNot specifiedSimilar to rapamycin
Ridaforolimus Various xenograftsVariousIntermittentRobust antitumor activity[5]

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Experimental_Workflow_Xenograft Cell_Culture Cell_Culture Tumor_Cell_Implantation Tumor_Cell_Implantation Tumor_Growth Tumor_Growth Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Randomization->Treatment Tumor_Measurement Tumor_Measurement Treatment->Tumor_Measurement Daily/Weekly Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis Endpoint Endpoint Data_Analysis->Endpoint Tumor Growth Inhibition

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Pharmacokinetic Properties: A Comparative Overview

The modifications to the rapamycin structure in its analogs were primarily aimed at improving their pharmacokinetic profiles, such as oral bioavailability and half-life. These parameters are critical for determining dosing schedules and maintaining therapeutic drug concentrations.

RapalogAdministrationBioavailabilityHalf-lifeKey MetaboliteReference
Rapamycin (Sirolimus) OralLow and variable~62 hours-[7]
Everolimus OralImproved vs. Sirolimus~30 hours-[7]
Temsirolimus IntravenousN/A~17 hoursSirolimus[]
Ridaforolimus OralOrally bioavailable~30-60 hours-[9]

Note: Pharmacokinetic parameters can be influenced by factors such as species, formulation, and analytical methods. The data presented are generally from human studies but are relevant for preclinical model selection and study design.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the rapalog of interest for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for mTOR Pathway Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway, providing mechanistic insights into rapalog activity.

  • Cell Lysis: Treat cells with the rapalog for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

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Western_Blot_Workflow Cell_Lysis Cell_Lysis Protein_Quantification Protein_Quantification SDS-PAGE SDS-PAGE Protein_Quantification->SDS-PAGE Protein_Transfer Protein_Transfer SDS-PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Antibody_Incubation Antibody_Incubation Blocking->Antibody_Incubation Primary & Secondary Detection Detection Antibody_Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Conclusion

The choice of a rapalog for preclinical research depends on the specific goals of the study. While in many cancer models, the various rapalogs demonstrate comparable efficacy, their distinct pharmacokinetic profiles can be a deciding factor, especially when considering the transition to in vivo studies and potential clinical translation. Everolimus and ridaforolimus offer the advantage of oral administration and improved bioavailability over rapamycin.[7][9] Temsirolimus, administered intravenously, is a prodrug of sirolimus.[] This guide provides a foundational comparison to aid researchers in their selection process, emphasizing the importance of considering both the biological activity and the pharmacological properties of these important mTOR inhibitors. Further head-to-head preclinical studies are warranted to delineate more subtle differences in their anti-tumor profiles.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, requires careful handling and disposal due to its cytotoxic potential.[1][2][3] Adherence to established protocols minimizes risks to personnel and prevents environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and disposable gloves.[4] All handling of this compound and its waste should be conducted within a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of aerosols.[5]

Step-by-Step Disposal Protocol

The disposal of this compound, like other cytotoxic and hazardous chemicals, must follow a structured and cautious methodology.[6][7]

  • Decontamination of Surfaces and Equipment:

    • All surfaces and equipment that have come into contact with this compound should be decontaminated.

    • A recommended cleaning procedure involves an initial wash with a detergent solution, followed by a thorough rinse.[4]

    • Place plastic-backed absorbent pads on the work surface to contain any spills during handling and decontamination.[4]

  • Segregation of Waste:

    • Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[8]

    • Solid Waste: This includes contaminated gloves, absorbent pads, and other disposable lab supplies. These items should be placed in a designated, clearly labeled hazardous waste container.[4]

    • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[7][8] Do not mix with other chemical wastes unless compatibility has been verified.

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[4]

  • Container Management:

    • All waste containers must be in good condition, with secure, leak-proof closures.[6]

    • Label all containers clearly with "Hazardous Waste" and the specific chemical name: "this compound Waste."[7][8]

    • Keep waste containers closed except when actively adding waste.[4]

    • Store waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Disposal of Empty Containers:

    • Empty stock vials and reagent bottles that contained this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinseate must be collected and disposed of as hazardous liquid waste.[9]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass waste.[4][9]

  • Arranging for Professional Disposal:

    • Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste containers.[7]

    • Ensure all necessary documentation is completed as required by your institution and local regulations.

Quantitative Data Summary

Waste CategoryContainer TypeMaximum Accumulation Volume
Solid WasteLabeled Hazardous Waste Pail55 gallons per satellite accumulation area
Liquid WasteChemically Compatible, Leak-Proof Bottle55 gallons per satellite accumulation area
Acutely Toxic Waste (P-listed)Designated Container1 quart of liquid or 1 kilogram of solid
SharpsPuncture-Resistant Sharps ContainerFill to the indicated line

Note: While this compound is not explicitly P-listed, its cytotoxic nature warrants cautious handling and adherence to the lower accumulation limits for highly hazardous materials is a prudent practice.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Start Generation of This compound Waste Segregate Segregate Waste Types Start->Segregate Solid Solid Waste (Gloves, Pads) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Sharps Sharps Waste (Needles) Segregate->Sharps Container_Solid Place in Labeled Hazardous Waste Container Solid->Container_Solid Container_Liquid Collect in Labeled Leak-Proof Container Liquid->Container_Liquid Container_Sharps Place in Labeled Sharps Container Sharps->Container_Sharps Store Store in Satellite Accumulation Area Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Request_Pickup Request EHS Waste Pickup Store->Request_Pickup Disposal Professional Hazardous Waste Disposal Request_Pickup->Disposal

References

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